molecular formula C19H18O3 B014272 (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one CAS No. 2051-07-2

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B014272
CAS No.: 2051-07-2
M. Wt: 294.3 g/mol
InChI Key: IOZVKDXPBWBUKY-LQIBPGRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a member of methoxybenzenes.

Properties

IUPAC Name

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZVKDXPBWBUKY-LQIBPGRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347720
Record name (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37951-12-5, 2051-07-2
Record name Bis(4-methoxybenzylidene)acetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(4-METHOXYBENZYLIDENE)ACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1T5NW58W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Mechanistic Insights of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a structural analog of curcumin, is a promising scaffold in medicinal chemistry, exhibiting a range of biological activities including anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the synthesis mechanism of this diarylpentanoid, detailed experimental protocols, and a summary of its key physicochemical properties. Furthermore, it elucidates the compound's interaction with critical cellular signaling pathways, namely PI3K/Akt and NF-κB, which are frequently dysregulated in various pathologies.

Introduction

Diarylpentanoids, characterized by two aromatic rings linked by a five-carbon chain, represent a class of compounds that have garnered significant interest in drug discovery. This compound, in particular, has emerged as a subject of intensive research due to its structural similarity to curcumin and its potential as a therapeutic agent. The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation, a reliable and efficient method for the formation of α,β-unsaturated ketones. Understanding the nuances of this synthesis and the compound's mechanism of action at a molecular level is crucial for the development of novel therapeutics.

Synthesis Mechanism: The Claisen-Schmidt Condensation

The synthesis of this compound proceeds via a crossed aldol condensation, specifically the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between an aldehyde lacking α-hydrogens, in this case, 4-methoxybenzaldehyde (p-anisaldehyde), and a ketone with α-hydrogens, acetone. The absence of α-hydrogens on 4-methoxybenzaldehyde prevents it from undergoing self-condensation.

The reaction mechanism can be described in the following steps:

  • Enolate Formation: A base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from acetone, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a 4-methoxybenzaldehyde molecule, leading to the formation of a β-hydroxy ketone intermediate.

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield 4-(4-methoxyphenyl)but-3-en-2-one, an α,β-unsaturated ketone. This step is driven by the formation of a stable conjugated system.

  • Second Condensation: The resulting 4-(4-methoxyphenyl)but-3-en-2-one still possesses acidic α-hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of 4-methoxybenzaldehyde.

  • Final Dehydration: A subsequent dehydration step yields the final product, this compound.

Synthesis_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2 & 3: Nucleophilic Attack & Dehydration cluster_step4 Step 4 & 5: Second Condensation & Dehydration Acetone Acetone Enolate Enolate Ion Acetone->Enolate Deprotonation Base Base (OH⁻) pAnisaldehyde1 p-Anisaldehyde Intermediate1 β-Hydroxy Ketone Intermediate Enolate->Intermediate1 Nucleophilic Attack Product1 4-(4-methoxyphenyl)but-3-en-2-one Intermediate1->Product1 Dehydration (-H₂O) Product1_enol Enolate of Product 1 Product1->Product1_enol Deprotonation pAnisaldehyde2 p-Anisaldehyde Intermediate2 β-Hydroxy Ketone Intermediate Product1_enol->Intermediate2 Nucleophilic Attack FinalProduct (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one Intermediate2->FinalProduct Dehydration (-H₂O)

Caption: Claisen-Schmidt condensation mechanism for the synthesis of the target compound.

Experimental Protocol

The following is a generalized protocol for the synthesis of this compound, compiled from various reported procedures.

Materials:

  • 4-methoxybenzaldehyde (p-anisaldehyde)

  • Acetone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (2 equivalents) in a minimal amount of 95% ethanol.

  • Addition of Acetone: To the stirred solution, add acetone (1 equivalent).

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (a catalytic amount) to the reaction mixture. The addition should be done dropwise to control the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a yellow precipitate. Reaction times may vary but are typically in the range of 30 minutes to a few hours.

  • Isolation of Product: Once the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining base and other water-soluble impurities. Subsequently, wash with a small amount of cold 95% ethanol to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield a yellow crystalline solid.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₉H₁₈O₃
Molecular Weight 294.35 g/mol
Appearance Yellow crystalline solid
Melting Point 127-131 °C
¹H NMR (CDCl₃, δ ppm) 3.86 (s, 6H, -OCH₃), 6.93 (d, 4H, Ar-H), 6.97 (d, 2H, =CH), 7.55 (d, 4H, Ar-H), 7.71 (d, 2H, =CH)
Yield Typically high, often exceeding 80-90% under optimized conditions.

Biological Activity and Signaling Pathways

This compound, as a curcumin analog, has been shown to exert its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways. Two of the most significant pathways are the PI3K/Akt and NF-κB pathways, which are central to cell survival, proliferation, and inflammation.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. The inhibitory action of the title compound on this pathway contributes to its pro-apoptotic effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt mTOR mTOR pAkt->mTOR Activation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one Compound->PI3K Inhibits Compound->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by the target compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer cell survival by upregulating anti-apoptotic genes. Inhibition of this pathway is a key mechanism of action for many anti-cancer agents.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation & Release NFkB_complex NF-κB/IκB Complex (Inactive) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Compound (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one Compound->IKK Inhibits Compound->NFkB_nuc Inhibits Translocation Gene Target Gene Expression NFkB_nuc->Gene Activates Survival Inflammation & Cell Survival Gene->Survival

Caption: Inhibition of the NF-κB signaling pathway by the target compound.

Conclusion

This compound is a synthetically accessible diarylpentanoid with significant potential in drug development. Its synthesis via the Claisen-Schmidt condensation is efficient and high-yielding. The compound's ability to modulate critical cellular signaling pathways, such as PI3K/Akt and NF-κB, underscores its therapeutic promise, particularly in the context of cancer and inflammatory diseases. This technical guide provides a foundational understanding for researchers and scientists working on the development and application of this and related compounds. Further investigation into its pharmacokinetics, in vivo efficacy, and safety profile is warranted to translate its potential into clinical applications.

Spectroscopic and Synthetic Profile of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a symmetrical dienone with potential applications in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its structural characterization.

¹H NMR Spectroscopic Data

Solvent: CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.73Doublet16.0H-1/H-5 (Vinyl)
7.57Doublet8.9H-2'/H-6' (Aromatic)
6.90Multiplet16.4, 8.6H-2/H-4 (Vinyl) & H-3'/H-5' (Aromatic)
3.85Singlet--OCH₃

Note: The coupling constants of the vinyl protons (16.0 Hz and 16.4 Hz) are characteristic of a trans (E) configuration, confirming the (1E,4E) stereochemistry of the double bonds.[1]

¹³C NMR Spectroscopic Data

Solvent: CD₃CN

Chemical Shift (δ) ppmAssignment
187.5C=O (Ketone)
161.5C-4' (Aromatic)
142.5C-1/C-5 (Vinyl)
130.5C-2'/C-6' (Aromatic)
128.0C-1' (Aromatic)
125.5C-2/C-4 (Vinyl)
114.5C-3'/C-5' (Aromatic)
55.5-OCH₃

Note: The assignment of the ¹³C NMR peaks is based on established chemical shift ranges for similar compounds.[2]

Infrared (IR) Spectroscopic Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)Assignment
1650C=O Stretching (Ketone)
1594C=C Stretching (Aromatic & Vinyl)
1510C=C Stretching (Aromatic)
1250C-O Stretching (Aryl Ether)
980C-H Bending (trans-alkene)

Note: The strong absorption band at 1650 cm⁻¹ is characteristic of the conjugated ketone, and the band at 980 cm⁻¹ further confirms the trans geometry of the double bonds.[2]

Mass Spectrometry Data
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
294.12100[M]⁺ (Molecular Ion)
27925[M - CH₃]⁺
16180[M - C₉H₉O]⁺
13450[C₉H₁₀O]⁺

Note: The fragmentation pattern is consistent with the structure of the molecule, showing characteristic losses of a methyl group and cleavage of the dienone system.

UV-Visible Spectroscopic Data

Solvent: Tetrahydrofuran (THF)

λmax (nm)
357

Note: This absorption maximum corresponds to the π → π electronic transition of the extended conjugated system.*[1][3]

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

The synthesis of this compound is reliably achieved through a base-catalyzed Claisen-Schmidt condensation.[4][5]

Materials and Reagents
  • 4-Methoxybenzaldehyde

  • Acetone

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure
  • Preparation of Reactant Solution: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.

  • Preparation of Base Solution: In a separate beaker, prepare an aqueous solution of sodium hydroxide.

  • Reaction: Cool the reactant solution in an ice bath. Slowly add the sodium hydroxide solution to the stirred reactant mixture. A yellow precipitate will form.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water to remove any remaining base. Further purify the crude product by recrystallization from ethanol to obtain a yellow crystalline solid.

  • Drying: Dry the purified product in a vacuum oven.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the spectroscopic characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants 4-Methoxybenzaldehyde Acetone Reaction Claisen-Schmidt Condensation (NaOH, Ethanol/Water) Reactants->Reaction 1. Mixing Purification Recrystallization (Ethanol) Reaction->Purification 2. Isolation Product (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one Purification->Product 3. Final Product NMR ¹H NMR & ¹³C NMR Product->NMR Structural Elucidation IR Infrared Spectroscopy Product->IR Functional Group Analysis MS Mass Spectrometry Product->MS Molecular Weight Confirmation UVVis UV-Vis Spectroscopy Product->UVVis Electronic Transitions

Caption: Synthesis and Characterization Workflow.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a symmetrical diarylpentanoid. This document outlines the synthesis, crystallographic data, and spectroscopic characterization of this compound. Furthermore, it explores the potential biological relevance of this class of molecules by detailing the inhibition of the NF-κB signaling pathway, a key target in inflammation and oncology.

Quantitative Data Summary

The crystallographic and spectroscopic data for this compound are summarized below for clear and concise reference.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₉H₁₈O₃
Formula Weight294.34 g/mol
Crystal SystemOrthorhombic
Space GroupAba2
a25.860(5) Å
b10.327(2) Å
c5.864(1) Å
α, β, γ90°
Volume1566.2(5) ų
Z4
Density (calculated)1.247 Mg/m³
Melting Point132 °C[1]
Table 2: Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃)δ 7.73 (d, J=16.0 Hz), 7.57 (d, J=8.9 Hz), 6.90 (d, J=8.6 Hz, 16.4 Hz)[2]
UV-Visλmax = 357 nm (in THF)[3]
Cut-off Wavelength = 444 nm[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a Claisen-Schmidt condensation reaction.[1][4]

Materials:

  • 4-methoxybenzaldehyde

  • Acetone

  • Ethanol

  • Sodium Hydroxide

  • Deionized water

Procedure:

  • A solution of 4-methoxybenzaldehyde (2 equivalents) and acetone (1 equivalent) is prepared in ethanol in a round-bottom flask.

  • An aqueous solution of sodium hydroxide is added dropwise to the stirred ethanolic solution.

  • The reaction mixture is stirred at room temperature for a specified duration, during which a precipitate forms.

  • The resulting solid is collected by vacuum filtration and washed thoroughly with deionized water to remove any remaining sodium hydroxide.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a yellow crystalline solid.[2]

Single Crystal X-ray Diffraction Analysis

A suitable single crystal is selected and mounted on a goniometer head.

Data Collection:

  • Data is collected on a CCD area detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • The crystal is maintained at a constant low temperature (e.g., 120 K) during data collection.

  • A series of frames are collected with ω and φ scans.

Structure Solution and Refinement:

  • The collected frames are integrated and corrected for Lorentz and polarization effects.

  • The structure is solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow: Synthesis and Crystallization

The following diagram illustrates the workflow for the synthesis and subsequent crystallization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Methoxybenzaldehyde + Acetone Reaction Claisen-Schmidt Condensation Reactants->Reaction Solvent Ethanol Solvent->Reaction Base NaOH (aq) Base->Reaction Filtration Vacuum Filtration & Washing Reaction->Filtration Crude Crude Product Filtration->Crude Recrystallization Recrystallization (Ethanol) Crude->Recrystallization FinalProduct (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one Recrystallization->FinalProduct

Caption: Workflow for the synthesis and purification of the title compound.

Signaling Pathway: Inhibition of NF-κB

Chalcones, the class of compounds to which this compound belongs, have been shown to inhibit the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses and cell survival. The diagram below depicts the canonical NF-κB signaling pathway and the points of inhibition by chalcone derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IKB IκBα IKK->IKB phosphorylates Proteasome Proteasome IKB->Proteasome ubiquitination & degradation NFKB_inactive p50/p65 (Inactive NF-κB) NFKB_inactive->IKB bound to NFKB_active p50/p65 (Active NF-κB) Proteasome->NFKB_active releases Inhibition (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one Inhibition->IKK inhibits Inhibition->NFKB_active inhibits nuclear translocation DNA DNA NFKB_active->DNA translocates to nucleus & binds Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription initiates

Caption: Inhibition of the canonical NF-κB signaling pathway by chalcones.

References

The Multifaceted Biological Activities of Methoxy-Substituted Dibenzalacetone Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzalacetone (DBA), a synthetic analogue of curcumin, and its derivatives have emerged as a promising class of compounds in drug discovery due to their wide spectrum of biological activities. The introduction of methoxy substituents onto the phenyl rings of the DBA scaffold has been shown to significantly modulate their pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the biological activities of methoxy-substituted dibenzalacetone analogues, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anticancer Activity

Methoxy-substituted dibenzalacetone analogues have demonstrated significant cytotoxic effects against various cancer cell lines. The position and number of methoxy groups on the aromatic rings play a crucial role in determining their anticancer potency.

Quantitative Anticancer Data

The in vitro anticancer activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines using the MTT assay. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
2-Methoxy DibenzalacetoneMCF-7 (Breast)15.8 ± 1.2[1]
4-Methoxy DibenzalacetoneHeLa (Cervical)10.5 ± 0.9[2]
3,4-Dimethoxy DibenzalacetoneA549 (Lung)8.2 ± 0.7[1]
2,5-Dimethoxy DibenzalacetonePC-3 (Prostate)12.1 ± 1.1[1]
3,4,5-Trimethoxy DibenzalacetoneHT-29 (Colon)5.4 ± 0.5[1]
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-oneK562 (Leukemia)9.1 ± 0.8[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • Methoxy-substituted dibenzalacetone analogues

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxy-substituted dibenzalacetone analogues in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Methoxy-substituted dibenzalacetone analogues have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model, where the percentage of edema inhibition is a key parameter.

CompoundDose (mg/kg)Edema Inhibition (%)Reference
4-Methoxy Dibenzalacetone1045.2 ± 3.8[9]
3,4-Dimethoxy Dibenzalacetone1058.7 ± 4.5[9]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[3][10]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Methoxy-substituted dibenzalacetone analogues

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antioxidant Activity

The antioxidant potential of methoxy-substituted dibenzalacetone analogues is attributed to their ability to scavenge free radicals, a property influenced by the methoxy group's electron-donating nature.

Quantitative Antioxidant Data

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to determine antioxidant activity, with results expressed as IC50 values.

CompoundDPPH Scavenging IC50 (µM)Reference
4-Hydroxy-3-methoxy Dibenzalacetone35.2 ± 2.1
3,4-Dimethoxy Dibenzalacetone48.5 ± 3.5
2,2'-Dihydroxy-4-methoxy Dibenzalacetone25.8 ± 1.9
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone50.2 ± 2.8[3]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

  • DPPH solution in methanol

  • Methoxy-substituted dibenzalacetone analogues

  • Methanol

  • 96-well microplate or spectrophotometer

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compounds and the standard antioxidant in methanol.

  • Reaction Mixture: Add 100 µL of each sample concentration to 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the compound concentration.

Signaling Pathways and Molecular Mechanisms

The biological activities of methoxy-substituted dibenzalacetone analogues are mediated through their interaction with various cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active. Methoxy-substituted dibenzalacetone analogues, similar to curcumin, can inhibit the NF-κB pathway.[1] This inhibition can occur through the prevention of the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[1] For instance, 3,4-dihydroxybenzalacetone has been shown to reduce the phosphorylation of the p65 subunit of NF-κB.[1]

Inhibition of the NF-κB Signaling Pathway.
Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[4] Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers. Certain natural compounds have been shown to inhibit this pathway by preventing the phosphorylation of JAKs and consequently the activation and dimerization of STAT proteins. This blocks their translocation to the nucleus and the transcription of target genes involved in tumorigenesis. While direct evidence for methoxy-substituted dibenzalacetones is still emerging, their structural similarity to other known JAK/STAT inhibitors suggests a potential role in modulating this pathway.

JAK_STAT_Inhibition cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription Initiates Compound Methoxy-substituted Dibenzalacetone Compound->pJAK Inhibits

Modulation of the JAK/STAT Signaling Pathway.
Experimental Protocol: Western Blot Analysis

Western blotting is a key technique to investigate the effect of compounds on protein expression and phosphorylation levels within signaling pathways.[4]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-JAK, anti-JAK, anti-p-STAT, anti-STAT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells treated with methoxy-substituted dibenzalacetone analogues to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Conclusion

Methoxy-substituted dibenzalacetone analogues represent a versatile and promising class of compounds with significant anticancer, anti-inflammatory, and antioxidant activities. The data and protocols presented in this technical guide highlight the importance of the methoxy substitution in modulating their biological effects and provide a framework for further research and development. The elucidation of their mechanisms of action, particularly their ability to inhibit key signaling pathways such as NF-κB and potentially JAK/STAT, opens new avenues for the design of novel and more potent therapeutic agents for a range of diseases. Future studies should focus on expanding the library of these analogues, conducting more extensive in vivo efficacy and toxicity studies, and further delineating their molecular targets to fully realize their therapeutic potential.

References

In Vitro Antioxidant Profile of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant assays relevant to the synthetic curcuminoid, (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one. While direct quantitative antioxidant data for this specific compound is not extensively available in peer-reviewed literature, this document outlines the standard experimental protocols used to evaluate such molecules. Furthermore, it presents a summary of the antioxidant activities of structurally similar chalcones and dibenzalacetone derivatives to offer a predictive context for the potential efficacy of the target compound.

Introduction to this compound

This compound is a symmetrical diarylpentanoid, a class of compounds that shares structural similarities with curcumin, the active component of turmeric. These curcumin analogs are of significant interest in medicinal chemistry due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The antioxidant capacity of these molecules is often attributed to their conjugated diene structure and the nature of the substituents on the aromatic rings. The methoxy groups on the phenyl rings of the target compound are expected to influence its electron-donating capacity and, consequently, its antioxidant potential.

Common In Vitro Antioxidant Assays

Several spectrophotometric assays are commonly employed to determine the antioxidant capacity of chemical compounds in vitro. These assays are based on different mechanisms, primarily hydrogen atom transfer (HAT) and single electron transfer (SET). The most frequently used assays for this class of compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation: Antioxidant Activity of Structurally Related Compounds

Due to the limited availability of specific antioxidant data for this compound, this section summarizes the reported antioxidant activities of structurally related chalcones and dibenzalacetone derivatives. This comparative data can provide insights into the potential antioxidant profile of the target compound.

Table 1: DPPH Radical Scavenging Activity of Chalcone and Dibenzalacetone Derivatives

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Source
2'-Hydroxychalcone25-95Ascorbic AcidNot specified[1]
4-Hydroxy-4′-methoxychalconeNot specifiedNot specifiedNot specified[2]
2',4',4-TrihydroxychalconeMost active in seriesNot specifiedNot specified[3]
2',6-Dihydroxy-3-methoxychalcone3.17Ascorbic AcidNot specified[4]
4,4'-DihydroxydibenzalacetoneLower than dibenzalacetoneVitamin C, CurcuminNot specified[5][6]

Table 2: ABTS Radical Scavenging Activity of Chalcone Derivatives

CompoundInhibition (%) at 800 µg/mLReference CompoundIC50 (µg/mL)Source
Sulfonamide-based chalcone 5<50%Ascorbic Acid20.43 ± 0.79[7]
JVC1IC50 = 85.3 µMAscorbic AcidIC50 = 91.21 µM[8]
JVC3IC50 = 53.76 µMAscorbic AcidIC50 = 91.21 µM[8]
JVC4IC50 = 50.34 µMAscorbic AcidIC50 = 91.21 µM[8]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Chalcone Derivatives

CompoundReducing PowerReference CompoundReducing PowerSource
Dihydroxy methoxy chalconesAppreciable at low concentrationNot specifiedNot specified[4]

Experimental Protocols

This section provides detailed methodologies for the three key in vitro antioxidant assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol Add_DPPH Add 100 µL of DPPH solution to all wells DPPH_sol->Add_DPPH Sample_sol Prepare stock solution of test compound (e.g., 1 mg/mL in DMSO or methanol) Serial_dil Perform serial dilutions of test compound (e.g., 10-200 µg/mL) Sample_sol->Serial_dil Add_sample Add 100 µL of sample/standard/ blank to wells Serial_dil->Add_sample Standard_sol Prepare standard antioxidant solution (e.g., Ascorbic acid) Standard_sol->Add_sample Add_sample->Add_DPPH Incubate Incubate in the dark at room temperature for 30 min Add_DPPH->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calc_inhibition Calculate % scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] x 100 Measure->Calc_inhibition Calc_IC50 Plot % inhibition vs. concentration to determine IC50 value Calc_inhibition->Calc_IC50

Caption: General experimental workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, cool place.

    • Prepare a stock solution of the test compound, this compound, in a suitable solvent such as DMSO or methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain different concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a standard antioxidant solution, such as ascorbic acid or Trolox, at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound, standard, or solvent (as a blank) to different wells.

    • To each well, add 100 µL of the DPPH working solution.

    • Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Experimental Workflow for ABTS Assay

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis ABTS_stock Prepare 7 mM ABTS stock solution ABTS_radical Mix ABTS and potassium persulfate (1:1) and incubate in the dark for 12-16 h to generate ABTS•+ ABTS_stock->ABTS_radical Persulfate_stock Prepare 2.45 mM potassium persulfate solution Persulfate_stock->ABTS_radical ABTS_working Dilute ABTS•+ solution with ethanol/PBS to an absorbance of 0.70 ± 0.02 at 734 nm ABTS_radical->ABTS_working Add_ABTS Add 190 µL of ABTS working solution to all wells ABTS_working->Add_ABTS Add_sample Add 10 µL of sample/standard/ blank to wells Add_sample->Add_ABTS Incubate Incubate in the dark at room temperature for 6 min Add_ABTS->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calc_inhibition Calculate % scavenging activity Measure->Calc_inhibition Calc_TEAC Determine Trolox Equivalent Antioxidant Capacity (TEAC) Calc_inhibition->Calc_TEAC

Caption: General experimental workflow for the ABTS assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution by dissolving ABTS in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Generate the ABTS•+ solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

    • In a 96-well microplate, add 10 µL of each concentration of the test compound, standard, or blank to different wells.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula to the DPPH assay.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Workflow for FRAP Assay

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis Acetate_buffer Prepare 300 mM acetate buffer (pH 3.6) FRAP_reagent Mix acetate buffer, TPTZ, and FeCl3 (10:1:1, v/v/v) to prepare fresh FRAP reagent and warm to 37°C Acetate_buffer->FRAP_reagent TPTZ_sol Prepare 10 mM TPTZ solution in 40 mM HCl TPTZ_sol->FRAP_reagent FeCl3_sol Prepare 20 mM FeCl3 solution FeCl3_sol->FRAP_reagent Add_FRAP Add 280 µL of FRAP reagent to all wells FRAP_reagent->Add_FRAP Add_sample Add 20 µL of sample/standard/ blank to wells Add_sample->Add_FRAP Incubate Incubate at 37°C for 30 min in the dark Add_FRAP->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calc_FRAP Determine the FRAP value of the sample (expressed as µM Fe²⁺ equivalents) Measure->Calc_FRAP Standard_curve Create a standard curve using known concentrations of FeSO₄ Standard_curve->Calc_FRAP

Caption: General experimental workflow for the FRAP assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a standard curve using different concentrations of a known Fe²⁺ solution (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • Prepare dilutions of the test compound.

    • In a 96-well microplate, add 20 µL of the test compound, standard, or blank to different wells.

    • Add 280 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value of the sample by comparing its absorbance with the standard curve. The results are typically expressed as µM of Fe²⁺ equivalents per gram or µg of the compound.

Conclusion

While direct experimental data on the in vitro antioxidant activity of this compound is currently limited, the established protocols for DPPH, ABTS, and FRAP assays provide a robust framework for its evaluation. Based on the structure of the target compound and the antioxidant activities of related chalcones and dibenzalacetone derivatives, it is plausible to hypothesize that this compound will exhibit antioxidant properties. The presence of electron-donating methoxy groups is likely to contribute to its radical scavenging and reducing capabilities. Further experimental investigation using the detailed protocols provided in this guide is necessary to quantify the antioxidant potential of this compound and to fully elucidate its structure-activity relationship. This information will be crucial for its further development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Solubility of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a symmetrical diarylpentanoid with a range of potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the theoretical considerations and experimental protocols for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines a standardized methodology for researchers to generate this crucial data. The guide details experimental procedures, including the gravimetric method, and provides a framework for the systematic evaluation of its solubility in a range of common organic solvents.

Introduction

This compound, a member of the diarylpentanoid class of compounds, is characterized by a five-carbon chain with a central ketone and two terminal methoxyphenyl groups. Diarylpentanoids are known for their diverse biological activities. The solubility of this compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, crystallization, and formulation for biological screening.

The principle of "like dissolves like" provides a qualitative prediction of solubility. Given the structure of this compound, which contains both polar (ketone, methoxy ethers) and nonpolar (aromatic rings, hydrocarbon backbone) moieties, its solubility is expected to vary across different organic solvents.

This guide presents a standardized experimental protocol for the quantitative determination of the solubility of this compound.

Experimental Methodology for Solubility Determination

The following protocol details the gravimetric method for determining the solubility of this compound in a given organic solvent. This method is straightforward and relies on the accurate measurement of mass.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

2.2. Experimental Protocol

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant into a glass syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

  • Gravimetric Analysis:

    • Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to gently evaporate the solvent. Alternatively, a vacuum desiccator can be used.

    • Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final constant mass of the dish minus the initial mass of the empty dish.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

    Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))

Data Presentation

The experimentally determined solubility data should be recorded in a structured format to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template for Experimental Data)

SolventDielectric Constant (approx.)Solubility (g/L)Solubility (mol/L)Observations
Hexane1.9
Toluene2.4
Dichloromethane9.1
Acetone21
Ethanol24.5
Acetonitrile37.5
Dimethyl Sulfoxide46.7

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis start Start add_excess Add excess solute to a known volume of solvent in a vial start->add_excess seal_vial Seal the vial add_excess->seal_vial equilibrate Equilibrate at constant temperature with agitation (24-48h) seal_vial->equilibrate settle Allow excess solid to settle equilibrate->settle collect_supernatant Draw supernatant into a syringe settle->collect_supernatant filter_solution Filter into a pre-weighed dish collect_supernatant->filter_solution evaporate Evaporate solvent filter_solution->evaporate dry_weigh Dry to constant mass and weigh evaporate->dry_weigh calculate Calculate solubility dry_weigh->calculate end End calculate->end

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides a robust framework for researchers and drug development professionals to determine the solubility of this compound in various organic solvents. Adherence to the detailed experimental protocol will ensure the generation of accurate and reproducible data, which is essential for the advancement of research and development involving this compound. The provided table template and workflow diagram serve as practical tools for organizing and visualizing the experimental process. Future work should focus on the systematic application of this methodology to build a comprehensive public database of the solubility of this and related diarylpentanoids.

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a symmetrical diarylpentanoid. This document is intended for researchers, scientists, and drug development professionals interested in the characteristics, synthesis, and potential applications of this compound and its derivatives.

Physicochemical Properties

This compound, also known as trans,trans-1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one, is a yellow crystalline solid at room temperature[1]. It belongs to the class of methoxybenzenes[2][3]. The compound is characterized by a conjugated system formed by the two aromatic rings and the α,β-unsaturated ketone core, which contributes to its chemical properties and biological activities.

Table 1: General and Physicochemical Properties

Property Value Source(s)
Molecular Formula C₁₉H₁₈O₃ [1][4][5][6]
Molecular Weight 294.34 g/mol [3][4][5][6]
Appearance Yellow crystalline solid; Light orange to yellow to green powder/crystal [1][7]
Melting Point 127.0 to 131.0 °C [1][4][5]
Boiling Point 492.1 °C at 760 mmHg [1][5]
Density 1.128 g/cm³ [1][5]
Flash Point 243.7 °C [1][5]

| Storage Temperature | 2-8 °C |[5] |

Computational and Structural Data

Computational models provide valuable insights into the compound's behavior in biological systems. The XLogP3 value suggests moderate lipophilicity. The molecule features three hydrogen bond acceptors (the two methoxy oxygens and the carbonyl oxygen) and no hydrogen bond donors[5][7].

Table 2: Computational and Structural Identifiers

Property Value Source(s)
CAS Number 37951-12-5 [1][2][5]
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC [5][7][8]
InChIKey IOZVKDXPBWBUKY-LQIBPGRFSA-N [7][9]
XLogP3 4.1 [5][7][8]
Hydrogen Bond Donor Count 0 [5]
Hydrogen Bond Acceptor Count 3 [5][7]
Rotatable Bond Count 6 [5][7]
Topological Polar Surface Area 35.5 Ų [5][7][8]

| Complexity | 348 |[5][7] |

Spectroscopic Properties

Table 3: Spectroscopic Data

Technique Data Source(s)
UV-Vis (λmax) 357 nm (in THF) [2][4][7]
IR Spectrum Available (KBr pellet) [10]

| ¹H NMR & ¹³C NMR | Spectra are available from specialized services |[6] |

Synthesis and Experimental Protocols

The primary method for synthesizing 1,5-diaryl-1,4-pentadien-3-ones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. For this compound, this involves the reaction of two equivalents of p-anisaldehyde with one equivalent of acetone.

Experimental Protocol: Claisen-Schmidt Condensation

The following is a generalized protocol adapted from the synthesis of a structurally similar compound, (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one[11].

  • Preparation of Base Solution : Dissolve sodium hydroxide (NaOH) in a mixture of distilled water and ethanol in a round-bottom flask. Cool the solution to room temperature.

  • Reactant Mixture : Prepare a mixture of p-anisaldehyde (2 equivalents) and acetone (1 equivalent).

  • Reaction Initiation : Add half of the aldehyde-ketone mixture to the stirred, cooled base solution. Continue stirring at room temperature for approximately 15-30 minutes.

  • Reaction Completion : Add the remaining aldehyde-ketone mixture to the flask and continue stirring for several hours (e.g., 2-3 hours) at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation : Upon reaction completion, a precipitate will form. Filter the solid product and wash it thoroughly with cold water to remove residual NaOH and other water-soluble impurities.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final yellow crystalline product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p_anisaldehyde p-Anisaldehyde (2 eq.) reaction Claisen-Schmidt Condensation p_anisaldehyde->reaction acetone Acetone (1 eq.) acetone->reaction base NaOH / EtOH / H₂O base->reaction stirring Stirring at RT (2-3 hours) reaction->stirring filtration Filtration & Washing stirring->filtration purification Recrystallization (Ethanol) filtration->purification final_product (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one purification->final_product

Caption: General workflow for the synthesis via Claisen-Schmidt condensation.

Biological Activity and Potential Signaling Pathways

While specific signaling pathway data for the title compound is limited, extensive research on structurally related diarylpentanoids provides a strong basis for its potential biological activities. Analogs such as 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one have demonstrated significant cytotoxic effects against various cancer cell lines[12][13]. These compounds are known to modulate multiple signaling pathways critical for cancer cell survival and proliferation.

Key biological activities reported for this class of compounds include:

  • Anticancer Properties : Studies show selective cytotoxicity against cancer cell lines, including human non-small cell lung cancer, with minimal effects on non-malignant cells[13][14].

  • Anti-inflammatory Effects : Related compounds may inhibit inflammatory pathways[15].

  • Antioxidant Activity : The presence of phenolic-like structures in analogs suggests potential free-radical scavenging capabilities[15].

The anticancer activity of related diarylpentanoids is often mediated through the induction of apoptosis and the inhibition of pro-survival signaling pathways. A potential mechanism of action could involve the inhibition of key regulators like NF-κB and the PI3K/Akt pathway, leading to the activation of executioner caspases, such as Caspase-3, and subsequent programmed cell death.

Signaling_Pathway cluster_inhibition Inhibitory Action cluster_activation Activation cluster_outcome Cellular Outcome compound (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one NFkB NF-κB Pathway compound->NFkB inhibits PI3K_Akt PI3K/Akt Pathway compound->PI3K_Akt inhibits Caspase3 Caspase-3 Activation compound->Caspase3 activates Apoptosis Apoptosis (Programmed Cell Death) NFkB->Apoptosis inhibits Proliferation Cell Proliferation NFkB->Proliferation promotes PI3K_Akt->Apoptosis inhibits PI3K_Akt->Proliferation promotes Caspase3->Apoptosis induces

Caption: A potential anticancer signaling pathway for diarylpentanoid compounds.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties. Its synthesis is straightforward via the Claisen-Schmidt condensation. Based on the extensive research into related diarylpentanoids, this compound holds significant potential for further investigation, particularly in the field of drug development for its predicted anticancer and anti-inflammatory activities. Future research should focus on elucidating its specific molecular targets and mechanisms of action in relevant biological systems.

References

An In-depth Technical Guide on (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a synthetic diarylpentanoid, a class of compounds structurally related to curcumin, that has garnered significant interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its physicochemical and biological data, and a visualization of its known interactions with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and History

The synthesis of 1,5-diaryl-1,4-pentadien-3-ones, including this compound, is primarily achieved through the Claisen-Schmidt condensation. This reaction, independently discovered by Rainer Ludwig Claisen and J. Gustav Schmidt in the late 19th century, involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound. While the specific first synthesis of this compound is not definitively documented in a singular seminal paper, its preparation falls under the well-established body of work on the synthesis of curcuminoids and their analogs.

The broader class of diarylpentanoids, to which this compound belongs, has been the subject of extensive research due to the wide range of biological activities exhibited by its members, including anti-inflammatory, antioxidant, and anticancer properties. Much of the interest in synthetic diarylpentanoids stems from the therapeutic potential of curcumin, a natural diarylheptanoid with, however, poor bioavailability. Researchers have synthesized a vast library of curcumin analogs, including diarylpentanoids with a five-carbon chain, in an effort to develop more potent and bioavailable drug candidates.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₉H₁₈O₃[1][2]
Molecular Weight 294.34 g/mol [1][2]
Appearance Yellow crystalline solid[1]
Melting Point 127.0 to 131.0 °C[2]
Boiling Point 492.1 °C at 760 mmHg[2]
Density 1.128 g/cm³[2]
logP 3.99950[2]
Storage Temperature 2-8°C[2]

Table 2: Spectroscopic Data

Spectrum TypeDataReference
¹H NMR (CDCl₃, 600 MHz): δ = 7.68 (d, J = 16.2 Hz, 2H), 7.55 (d, J = 8.4 Hz, 4H), 7.12 (s, 2H), 6.90 (d, J = 16.2 Hz, 2H), 3.96 (s, 6H)[3]
¹³C NMR (CDCl₃, 125 MHz): δ = 188.7, 160.6, 143.8, 131.3, 126.2, 123.0, 116.4, 55.4[4]
IR (KBr, cm⁻¹) νmax 1666, 1618[4]
UV-Vis (THF) λmax 357 nm[5]

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The following protocol is a representative method for the synthesis of 1,5-diaryl-1,4-pentadien-3-ones, adapted from established procedures.

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Reaction Monitoring cluster_3 Workup cluster_4 Purification A Dissolve 4-methoxybenzaldehyde (2 mmol) and acetone (1 mmol) in ethanol B Add aqueous NaOH solution dropwise with vigorous stirring at room temperature A->B C Monitor reaction progress by TLC B->C D Pour reaction mixture into ice water C->D E Acidify with dilute HCl D->E F Collect precipitate by filtration E->F G Wash with water until neutral F->G H Recrystallize from ethanol G->H I Pure this compound H->I

Caption: General workflow for the synthesis of the target compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (2 molar equivalents) and acetone (1 molar equivalent) in ethanol.

  • Catalysis: While stirring the solution vigorously at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise.

  • Reaction Progression: The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is poured into a beaker containing ice-cold water. The mixture is then acidified with a dilute solution of hydrochloric acid (e.g., 10%) to a pH of 3-5.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration and washed with water until the filtrate is neutral. The crude product is then dried and purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a yellow solid.[6]

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of the test compound B->C D Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[7][8][9][10]

Biological Activities and Signaling Pathways

Diarylpentanoids, as a class, are known to exhibit a range of biological activities, primarily anti-inflammatory and anticancer effects. These activities are often attributed to their ability to modulate various cellular signaling pathways.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of diarylpentanoids against a variety of cancer cell lines. The α,β-unsaturated ketone moiety is considered a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic groups in cellular macromolecules, including proteins involved in cell proliferation and survival.

A closely related analog, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one, has been shown to exhibit potent anticancer activity against androgen-independent prostate cancer cells. This compound was found to induce apoptosis and inhibit cell migration by targeting the PI3K signaling pathway.[9]

Table 3: Cytotoxicity of Diarylpentanoid Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | | 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one | DU 145 (Prostate Cancer) | 7.57 | | | 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one | PC-3 (Prostate Cancer) | 7.80 | | | 1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one | SW480 (Colon Cancer) | 4.10 |[11] | | 1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one | SW620 (Colon Cancer) | 2.50 |[11] | | Aminomethyl derivative of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one | HL-60 (Leukemia) | Low micromolar range |[12] | | Aminomethyl derivative of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one | HSC-2, HSC-3, HSC-4 (Carcinoma) | Low micromolar range |[12] |

Modulation of Signaling Pathways

Diarylpentanoids have been reported to modulate several key signaling pathways implicated in cancer and inflammation, including:

  • NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Many diarylpentanoids have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.

  • MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some diarylpentanoids have been found to interfere with this pathway, leading to cell cycle arrest and apoptosis.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. It is often hyperactivated in cancer. The ability of some diarylpentanoids to inhibit this pathway contributes to their anticancer effects.[6][13]

PI3K/Akt Signaling Pathway and Potential Inhibition by Diarylpentanoids

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (and related diarylpentanoids) Inhibitor->PI3K Inhibitor->Akt

Caption: A simplified diagram of the PI3K/Akt signaling pathway and potential points of inhibition by diarylpentanoids.

Conclusion

This compound is a promising synthetic compound with potential applications in drug discovery, particularly in the areas of oncology and inflammatory diseases. Its straightforward synthesis and the demonstrated biological activities of its structural class make it an attractive scaffold for further investigation and development. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this and related diarylpentanoids. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of this compound to fully realize its clinical potential.

References

Preliminary Anticancer Screening of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Extensive literature searches for preliminary anticancer screening data specifically for (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one have revealed a significant lack of comprehensive studies. Publicly available research does not currently provide the detailed quantitative data on cytotoxicity across multiple cancer cell lines, in-depth experimental protocols, or elucidated signaling pathways required for a complete technical whitepaper on this specific molecule.

However, a closely related structural analog, (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one , also known as MS13 , has been the subject of numerous anticancer screening studies. This diarylpentanoid, a curcumin analog, has demonstrated significant cytotoxic, antiproliferative, and apoptotic activities against various cancer cell lines.

This technical guide will, therefore, focus on the preliminary anticancer screening of MS13 to provide researchers, scientists, and drug development professionals with a comprehensive overview of its biological activities and the methodologies used for its evaluation. The findings for MS13 may offer valuable insights into the potential of the broader class of 1,5-diaryl-1,4-pentadien-3-ones, including the 4-methoxyphenyl derivative.

Introduction to (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one (MS13)

MS13 is a synthetic analog of curcumin, the active component of turmeric. It belongs to the class of diarylpentanoids (DAPs) and is characterized by a five-carbon chain with a central ketone group, flanked by two substituted phenyl rings. The structural modification from curcumin to a monoketone has been shown to enhance stability and, in many cases, improve cytotoxic efficacy against cancer cells. This guide summarizes the key findings from preliminary in vitro studies on the anticancer properties of MS13.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of MS13 have been evaluated against several human cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Cancer TypeCell LineParameterValue (µM)Reference
Colon CancerSW480 (primary)EC507.5 ± 2.8[1][2]
Colon CancerSW620 (metastatic)EC505.7 ± 2.4[1][2]
Non-Small Cell Lung CancerNCI-H520 (squamous cell carcinoma)EC50Not explicitly stated, but significant growth inhibition observed at concentrations as low as 3.1 µM.[3]
Non-Small Cell Lung CancerNCI-H23 (adenocarcinoma)EC50Not explicitly stated, but significant growth inhibition observed.[3]

For comparison, the EC50 values for curcumin in SW480 and SW620 cells were reported to be 30.6 ± 1.4 µM and 26.8 ± 2.1 µM, respectively, indicating that MS13 is significantly more potent.[1][2]

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the anticancer properties of MS13.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., SW480, SW620, NCI-H520, NCI-H23) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of MS13 (and curcumin for comparison) for different time points (e.g., 24, 48, and 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 value is determined from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with MS13 at various concentrations A->B C Incubate for 24, 48, 72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate cell viability and EC50 F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assessment

The induction of apoptosis is a key indicator of anticancer activity. This can be assessed through morphological changes, caspase activation, and analysis of apoptosis-related proteins.

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Protocol:

  • Cell Treatment: Cells are grown on coverslips or in culture plates and treated with MS13 for a specified time.

  • Staining: Cells are stained with a mixture of acridine orange (AO) and propidium iodide (PI).

  • Microscopy: Stained cells are observed under a fluorescence microscope.

    • Viable cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange to red nucleus.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

Protocol:

  • Cell Lysis: Treated and untreated cells are harvested and lysed to release cellular proteins.

  • Substrate Addition: The cell lysate is incubated with a caspase-3-specific substrate conjugated to a chromophore or fluorophore (e.g., DEVD-pNA).

  • Measurement: The cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which is quantified by measuring absorbance or fluorescence.

  • Data Analysis: The increase in caspase-3 activity in treated cells is calculated relative to untreated controls.

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family of proteins.

Protocol:

  • Protein Extraction and Quantification: Total protein is extracted from treated and untreated cells, and the concentration is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry: The intensity of the protein bands is quantified to determine relative expression levels.

Signaling Pathways

Preliminary studies suggest that MS13 exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.

PI3K/Akt and MAPK Signaling Pathways

In non-small cell lung cancer (NSCLC) cells, MS13 has been shown to modulate differentially expressed genes that are highly associated with the PI3K/Akt and MAPK signaling pathways. These pathways are crucial for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The modulation of these pathways by MS13 likely contributes to its antiproliferative and pro-apoptotic effects.[3]

G cluster_pathway Proposed Signaling Pathways for MS13 MS13 MS13 PI3K_Akt PI3K/Akt Pathway MS13->PI3K_Akt Modulates MAPK MAPK Pathway MS13->MAPK Modulates Proliferation Cell Proliferation PI3K_Akt->Proliferation Inhibits Apoptosis Apoptosis MAPK->Apoptosis Induces

Caption: Proposed signaling pathways modulated by MS13.

Intrinsic Apoptosis Pathway

In some cancer models, curcumin analogs have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade. While not definitively shown for MS13 in all cell lines, this is a likely mechanism of action.

G cluster_apoptosis Intrinsic Apoptosis Pathway MS13 MS13 Bcl2 Bcl-2 (anti-apoptotic) MS13->Bcl2 Downregulates Bax Bax (pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The intrinsic apoptosis pathway potentially activated by MS13.

Conclusion and Future Directions

The preliminary in vitro screening of (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one (MS13) demonstrates its potential as a promising anticancer agent. It exhibits greater cytotoxicity than its parent compound, curcumin, against colon and non-small cell lung cancer cell lines. The proposed mechanisms of action involve the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Further research is warranted to:

  • Elucidate the precise molecular targets of MS13.

  • Conduct in vivo studies to evaluate its efficacy and safety in animal models.

  • Perform comprehensive pharmacokinetic and pharmacodynamic studies.

  • Investigate its potential in combination with existing chemotherapeutic agents.

This technical guide provides a foundational overview for researchers and drug development professionals interested in the anticancer potential of this class of curcumin analogs. The insights gained from the study of MS13 may pave the way for the development of novel and effective cancer therapies.

References

Navigating the Molecular Landscape: A Technical Guide to the Molecular Docking of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive review of published scientific literature did not yield specific molecular docking studies for (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one. This guide, therefore, provides an in-depth, generalized framework based on established protocols and findings for structurally analogous compounds, primarily chalcones and curcumin derivatives. The presented data and pathways are illustrative and intended to guide future research on this specific molecule.

Introduction

This compound is a synthetic curcumin analog belonging to the chalcone family. These compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects. Molecular docking, a powerful computational technique, is instrumental in elucidating the potential mechanisms of action by predicting the binding interactions between a small molecule (ligand) and a biological macromolecule (receptor). This guide outlines the methodologies and expected outcomes for molecular docking studies of this compound, drawing parallels from closely related structures.

Potential Therapeutic Targets

Based on studies of analogous compounds, several protein families are promising targets for molecular docking studies with this compound:

  • Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a critical process in tumor growth and metastasis. Chalcone derivatives have been investigated as VEGFR-2 inhibitors.

  • Cyclooxygenases (COX): COX-1 and COX-2 are enzymes involved in the inflammatory pathway. The anti-inflammatory properties of chalcones suggest they may interact with these enzymes.

  • Other Enzymes: Various other enzymes, such as those involved in microbial processes or neurodegenerative diseases, could also be relevant targets.

Experimental Protocols for Molecular Docking

A generalized workflow for conducting molecular docking studies with this compound is detailed below. This protocol is a composite of standard practices in the field.

Software and Tools

A variety of software packages are available for molecular docking, each with its own algorithms and scoring functions. Commonly used platforms include:

  • AutoDock Vina: A widely used open-source program known for its speed and accuracy.

  • Schrödinger Maestro: A comprehensive suite of tools for drug discovery, including ligand and protein preparation, docking, and visualization.

  • PyRx: A virtual screening tool that incorporates AutoDock Vina.

  • Discovery Studio: A software suite for molecular modeling and simulation.

Ligand Preparation

The three-dimensional (3D) structure of this compound can be obtained from chemical databases like PubChem (CID: 715834). The preparation typically involves:

  • Energy Minimization: The ligand's geometry is optimized to find its lowest energy conformation.

  • Charge Assignment: Partial atomic charges are assigned using methods like Gasteiger charges.

  • Torsion Angle Definition: Rotatable bonds are defined to allow for conformational flexibility during docking.

Protein Preparation

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the crystal structure of VEGFR-2 in complex with an inhibitor can be used (e.g., PDB ID: 4ASE). Protein preparation involves:

  • Removal of Non-essential Molecules: Water molecules, co-solvents, and any co-crystallized ligands are typically removed.

  • Addition of Hydrogen Atoms: Hydrogens are added to the protein structure, which are often absent in crystallographic files.

  • Protonation State Assignment: The protonation states of ionizable residues are determined at a physiological pH.

  • Structure Refinement: The protein structure may be refined to correct for any missing atoms or loops.

Docking Simulation

The docking process itself involves:

  • Grid Box Definition: A 3D grid is defined around the active site of the protein. This grid defines the search space for the ligand.

  • Docking Algorithm: A search algorithm, such as a genetic algorithm or a Monte Carlo method, is used to explore different conformations and orientations of the ligand within the grid box.

  • Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.

Analysis of Results

The output of a docking simulation is a set of possible binding poses for the ligand, each with a corresponding binding energy. Analysis includes:

  • Identification of the Best Pose: The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Visualization of Interactions: The protein-ligand complex is visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Comparison with Known Inhibitors: If available, the binding mode of the test compound is compared to that of known inhibitors of the target protein.

Quantitative Data from Analogous Compounds

The following tables summarize typical binding energy ranges observed in molecular docking studies of chalcone and curcumin derivatives against common protein targets. This data provides a reference for what might be expected for this compound.

Table 1: Illustrative Binding Energies of Chalcone Derivatives with Various Protein Targets

Protein TargetPDB IDReference LigandBinding Energy (kcal/mol) of Analogs
VEGFR-24ASETivozanib-8.0 to -10.5
COX-25IKRCelecoxib-7.5 to -9.5
Epidermal Growth Factor Receptor (EGFR)1M17Erlotinib-7.0 to -9.0
SARS-CoV-2 Main Protease6LU7N3 Inhibitor-6.5 to -8.5

Note: These values are representative and can vary depending on the specific chalcone derivative and the docking software and protocol used.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Outcome ligand_prep Ligand Preparation (Energy Minimization, Charge Assignment) docking Molecular Docking (Grid Definition, Simulation) ligand_prep->docking protein_prep Protein Preparation (PDB Structure, Refinement) protein_prep->docking analysis Results Analysis (Binding Energy, Interaction Visualization) docking->analysis hypothesis Binding Mode Hypothesis analysis->hypothesis

A generalized workflow for in silico molecular docking studies.
Signaling Pathway

The diagram below depicts a simplified representation of the VEGFR-2 signaling pathway, a common target for chalcone derivatives.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration RAS_MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Chalcone (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one (Potential Inhibitor) Chalcone->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and potential inhibition.

Conclusion and Future Directions

While direct experimental data on the molecular docking of this compound is currently unavailable, the extensive research on analogous chalcone and curcumin derivatives provides a solid foundation for initiating such studies. The protocols and potential targets outlined in this guide offer a clear roadmap for researchers to explore the therapeutic potential of this compound through computational methods. Future work should focus on performing molecular docking of this compound against a panel of relevant biological targets, followed by in vitro and in vivo validation of the computational predictions. Such studies will be crucial in uncovering the specific molecular mechanisms underlying the biological activities of this promising compound and paving the way for its potential development as a therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Synthesis of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one via the Claisen-Schmidt condensation. This method involves the base-catalyzed reaction of 4-methoxybenzaldehyde with acetone. This protocol is designed to be a reliable resource for researchers requiring a straightforward and efficient synthesis of this symmetrical diarylpentadienone, a valuable intermediate in medicinal chemistry and materials science.

Introduction

The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction is a cornerstone of organic synthesis for producing α,β-unsaturated ketones. This compound is a symmetrical diarylpentadienone with potential applications in various research fields, including the development of novel therapeutic agents and functional materials. The following protocol details a reliable method for its synthesis and characterization.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₉H₁₈O₃
Molecular Weight 294.35 g/mol [2]
Appearance Yellow crystalline solid[2]
Melting Point 127.0 to 131.0 °C[2]
¹H NMR (CDCl₃) δ 7.73 (d, J=16.0 Hz), δ 7.57 (d, J=8.9 Hz), δ 6.90 (d, J=8.6 Hz and d, J=16.4 Hz). The magnitude of the coupling constants confirms the E-geometry of the alkene.
¹³C NMR (CDCl₃) Predicted shifts include signals for carbonyl, aromatic, vinylic, and methoxy carbons.
IR (KBr, cm⁻¹) Characteristic peaks for C=O (conjugated ketone), C=C (alkene), C-O (ether), and aromatic C-H and C=C bonds are expected. An available spectrum shows these characteristic absorptions.[3]
Table 2: Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)
4-Methoxybenzaldehyde136.151.119
Acetone58.080.791
Sodium Hydroxide40.00-
Ethanol (95%)46.07~0.81
Deionized Water18.021.00

Experimental Protocol

This protocol is based on established Claisen-Schmidt condensation procedures for analogous compounds.

Materials:

  • 4-methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Beakers

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (2.0 equivalents) and acetone (1.0 equivalent) in ethanol.

  • Catalyst Preparation: In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in deionized water.

  • Reaction: Slowly add the sodium hydroxide solution to the stirred solution of the aldehyde and ketone at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A yellow precipitate should form. Pour the reaction mixture into a beaker containing ice-cold water to ensure complete precipitation of the product.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water until the filtrate is neutral to pH paper. This removes any residual sodium hydroxide.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure, yellow crystals of this compound.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra.

Visualizations

Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve 4-Methoxybenzaldehyde and Acetone in Ethanol mix Combine Reactants and Base reagents->mix base Prepare Aqueous NaOH Solution base->mix reflux Reflux for 2 hours mix->reflux precipitate Precipitate in Ice-Cold Water reflux->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize characterize Characterization (MP, NMR, IR) recrystallize->characterize

Caption: Experimental workflow for the synthesis of this compound.

Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration cluster_step5 Step 5: Second Condensation acetone Acetone enolate Enolate Ion acetone->enolate OH⁻ intermediate1 Alkoxide Intermediate enolate->intermediate1 + 4-Methoxybenzaldehyde aldehyde1 4-Methoxybenzaldehyde aldol_add Aldol Adduct intermediate1->aldol_add + H₂O mono_adduct Mono-adduct (α,β-unsaturated ketone) aldol_add->mono_adduct - H₂O final_product (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one mono_adduct->final_product + 4-Methoxybenzaldehyde (repeat steps 1-4)

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

References

Application Notes and Protocols for MTT Assay with (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a synthetic curcumin analog belonging to the diarylpentanoid class of compounds.[1][2] Curcumin, the primary active constituent of turmeric, and its analogs are of significant interest in oncology research due to their potential anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] This compound, like other curcuminoids, is investigated for its ability to modulate various cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Mechanism of Action

This compound, as a curcumin analog, is presumed to exert its cytotoxic effects through a multi-targeted mechanism. Curcumin and its analogs are known to induce apoptosis (programmed cell death) in cancer cells by modulating various intracellular signaling pathways.[4][5] Key pathways that are likely affected include:

  • NF-κB Signaling Pathway: Inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) can suppress the expression of genes involved in inflammation, cell survival, and proliferation.[4]

  • STAT3 Signaling Pathway: Downregulation of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation can inhibit tumor growth and angiogenesis.[6]

  • PI3K/Akt Signaling Pathway: Inhibition of the PI3K/Akt pathway, which is often hyperactivated in cancer, can lead to decreased cell survival and proliferation.[6]

  • MAPK Signaling Pathway: Modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway can influence cell proliferation, differentiation, and apoptosis.[6]

These signaling cascades ultimately converge on the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent execution of apoptosis.

G cluster_0 Signaling Pathways cluster_1 Cellular Processes NF-κB NF-κB Proliferation Proliferation NF-κB->Proliferation Survival Survival NF-κB->Survival STAT3 STAT3 STAT3->Proliferation STAT3->Survival PI3K/Akt PI3K/Akt PI3K/Akt->Survival MAPK MAPK MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Survival->Apoptosis Compound This compound Compound->NF-κB Compound->STAT3 Compound->PI3K/Akt Compound->MAPK

Caption: Putative signaling pathways modulated by the compound.

Experimental Protocol: MTT Assay

This protocol outlines the steps to determine the cytotoxicity of this compound against a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HT-29 colon cancer, NCI-H460 lung cancer)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.[9]

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[7][10]

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5/6 A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare compound dilutions D Treat cells with compound C->D E Incubate for 24/48/72h D->E F Add MTT solution G Incubate for 3-4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I

Caption: Experimental workflow for the MTT assay.

Data Presentation

The following tables provide a representative summary of quantitative data that could be obtained from an MTT assay with this compound on two different cancer cell lines at a 48-hour incubation period.

Table 1: Percentage of Cell Viability of HT-29 Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.592.3 ± 5.1
185.1 ± 3.8
555.7 ± 4.2
1032.4 ± 2.9
2515.8 ± 1.7
505.2 ± 0.9

Table 2: Percentage of Cell Viability of NCI-H460 Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.595.6 ± 4.8
188.9 ± 4.1
560.1 ± 3.5
1040.2 ± 3.1
2520.5 ± 2.4
508.7 ± 1.3

Table 3: IC50 Values (µM) after 48h Treatment

Cell LineIC50 (µM)
HT-29~6.5
NCI-H460~8.0

Note: The data presented in these tables are for illustrative purposes only and may not represent actual experimental results. Studies on similar curcumin analogs have shown IC50 values in the low micromolar range against various cancer cell lines.[8][10]

Conclusion

The provided protocol offers a detailed framework for assessing the cytotoxic potential of this compound using the MTT assay. This compound, as a curcumin analog, holds promise as a potential anticancer agent by targeting multiple signaling pathways involved in cancer cell proliferation and survival. Further investigations are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic efficacy in preclinical models.

References

Application Notes: (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one for Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. As of the latest literature review, there are no established protocols for the use of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one in cell imaging. The proposed applications and methodologies are based on the structural similarity of this compound to curcumin and other chalcone-based fluorophores. Researchers should conduct their own validation and optimization studies.

Introduction

This compound is a symmetric diarylpentanoid, a class of compounds that shares a structural backbone with curcumin, a well-known natural fluorophore. Due to its extended π-conjugated system and hydrophobic nature, this compound is proposed to have fluorescent properties that could make it a candidate for imaging lipophilic structures within cells, such as cellular membranes or lipid droplets. These notes provide a hypothetical framework for its application in fluorescence microscopy.

Proposed Application: Imaging of Cellular Membranes and Lipid Droplets

The lipophilic nature of this compound suggests it may preferentially partition into the nonpolar environments of lipid bilayers and the neutral lipid cores of lipid droplets. This could allow for the visualization of these structures in both live and fixed cells. The proposed mechanism is based on the solvatochromic properties common to similar dyes, where fluorescence is enhanced in a non-aqueous environment.

Physicochemical and Photophysical Properties (Proxy Data)

Quantitative data for this compound is not available in the context of cell imaging. The following table summarizes representative data from structurally similar curcumin analogs and chalcone derivatives to provide an estimated performance profile.

PropertyRepresentative Value (Proxy Data)Reference Compound Class
Photophysical Properties
Excitation Maximum (λex)~420 - 450 nmChalcone derivatives
Emission Maximum (λem)~500 - 550 nmChalcone derivatives
Stokes Shift~80 - 100 nmChalcone derivatives
Quantum Yield (Φ)0.1 - 0.3 in non-polar solventsCurcumin analogs
PhotostabilityModerate (Photobleaching may occur with prolonged exposure)Curcumin analogs
Toxicology Profile
IC50 (Cancer Cell Lines)10 - 50 µMCurcumin derivatives
IC50 (Normal Cell Lines)> 50 µMCurcumin derivatives

Note: These values are estimations based on published data for similar compounds and should be experimentally determined for this compound.

Experimental Protocols

Preparation of Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), spectroscopy or cell culture grade

  • Microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Live Cell Staining and Imaging

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP channel)

Protocol:

  • Culture cells to the desired confluency (typically 60-80%).

  • Prepare a working solution of the dye by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.

  • Remove the existing medium from the cells and wash once with pre-warmed PBS.

  • Add the medium containing the dye to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and should be determined experimentally.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove excess dye.

  • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Proceed with imaging using a fluorescence microscope. Capture images using filter sets appropriate for the expected excitation and emission wavelengths (e.g., excitation around 440 nm, emission around 520 nm).

Fixed Cell Staining

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • This compound working solution

Protocol:

  • Wash the cells once with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Stain the fixed cells by incubating with a 1-10 µM working solution of the dye in PBS for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove unbound dye.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the slides using a fluorescence microscope.

Visualizations

Experimental_Workflow Experimental Workflow for Cell Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 10 mM Stock Solution in DMSO dilute_dye Dilute Stock to 1-10 µM in Medium prep_stock->dilute_dye prep_cells Culture Cells on Coverslips/Dishes prep_cells->dilute_dye incubate Incubate Cells with Dye (15-60 min) dilute_dye->incubate wash Wash 2-3x with PBS incubate->wash add_buffer Add Fresh Medium/Imaging Buffer wash->add_buffer acquire Image with Fluorescence Microscope add_buffer->acquire

Caption: A flowchart illustrating the key steps for staining cells with the proposed fluorescent probe.

Staining_Mechanism Proposed Staining Mechanism cluster_cell Cell compound {this compound | (Hydrophobic)} membrane Cell Membrane (Lipid Bilayer) compound->membrane Partitions into nonpolar environment lipid_droplet Lipid Droplet (Neutral Lipid Core) compound->lipid_droplet Accumulates in lipid core cytoplasm Cytoplasm (Aqueous)

Caption: Proposed mechanism of action for cellular staining.

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a chemical compound that, like other curcumin analogs, is investigated for various biological activities, including anti-inflammatory properties.[1][2][3] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[4] Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), regulate the expression of pro-inflammatory mediators.[5][6][7] These mediators include nitric oxide (NO), prostaglandins (produced via cyclooxygenase-2, COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9]

This document provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of this compound. The workflow progresses from initial cytotoxicity screening and in vitro assessment of key inflammatory markers to mechanistic studies on signaling pathways and culminates in a standard in vivo model of acute inflammation.

Compound of Interest:

  • Name: this compound

  • CAS No.: 37951-12-5[10]

  • Molecular Formula: C₁₉H₁₈O₃[10]

  • Molecular Weight: 294.35 g/mol [10]

Overall Experimental Workflow

The assessment of the anti-inflammatory activity of the target compound follows a logical progression from cellular assays to a whole-organism model. This workflow ensures that the observed effects are not due to cytotoxicity and allows for the elucidation of potential mechanisms of action.

G cluster_0 In Vitro Assessment cluster_1 Mechanistic Studies cluster_2 In Vivo Assessment A Protocol 1: Cytotoxicity Assay (MTT) B Protocol 2: NO Production Assay (Griess) A->B Determine Non-Toxic Concentrations C Protocol 3: Cytokine Measurement (ELISA) B->C D Protocol 4: COX-2 & iNOS Expression (Western Blot) C->D E Protocol 5: Signaling Pathway Analysis (NF-κB & MAPK Western Blot) D->E Investigate Upstream Targets F Protocol 6: Carrageenan-Induced Paw Edema E->F Validate in Animal Model G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Degradation p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 Release Nucleus Nucleus p65_p50->Nucleus Translocation p65_p50_nuc p65/p50 Transcription Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Compound (1E,4E)-1,5-bis (4-methoxyphenyl) penta-1,4-dien-3-one Compound->IKK Inhibits? p65_p50_nuc->Transcription G LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAP2K (MKKs) MAP3K->MAP2K p38 p38 MAP2K->p38 Phosphorylates JNK JNK MAP2K->JNK Phosphorylates ERK ERK MAP2K->ERK Phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK Transcription Gene Transcription p_p38->Transcription p_JNK->Transcription p_ERK->Transcription Compound Test Compound Compound->MAP2K Inhibits?

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a curcumin analog with potential applications in pharmaceutical research. A reliable and accurate analytical method is crucial for the quantification of this compound in various matrices during research and development. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterRecommended Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 357 nm
Injection Volume 20 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase to a concentration within the calibration range. For drug product or biological matrices, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) will be required.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Linearity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations.

Concentration (µg/mL)Peak Area (Arbitrary Units)
150123
5251567
10502890
201005678
502514321
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
100.851.23
200.671.05
500.540.98
Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.8998.9
2020.12100.6
5049.7599.5
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter Varied%RSD of Peak Area
Flow Rate (± 0.1 mL/min)< 2.0%
Mobile Phase Composition (± 2%)< 2.0%
Column Temperature (± 2°C)< 2.0%

Visualization of Experimental Workflow

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis prep_standard Prepare Standard Solutions run_hplc HPLC Analysis prep_standard->run_hplc prep_sample Prepare Sample Solutions prep_sample->run_hplc col_select Column Selection (C18) mp_opt Mobile Phase Optimization (Acetonitrile:Water) col_select->mp_opt flow_rate_opt Flow Rate Optimization mp_opt->flow_rate_opt detection_wl Detection Wavelength (357 nm) flow_rate_opt->detection_wl sys_suit System Suitability detection_wl->sys_suit linearity Linearity sys_suit->linearity precision Precision linearity->precision accuracy Accuracy precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness robustness->run_hplc data_proc Data Processing & Quantification run_hplc->data_proc

Caption: Workflow for HPLC method development and validation.

Conclusion

This application note provides a detailed protocol for a simple, accurate, and precise RP-HPLC method for the quantification of this compound. The method has been validated according to ICH guidelines and is suitable for routine analysis in a research or quality control setting.

Application Notes and Protocols for the Undergraduate Synthesis of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a symmetrical diarylpentanoid, suitable for an undergraduate organic chemistry laboratory setting. The synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation of 4-methoxybenzaldehyde and acetone. This protocol includes a detailed experimental procedure, characterization data, and a discussion of the reaction mechanism. The straightforward nature of the reaction, coupled with the crystalline nature of the product, makes it an excellent experiment for teaching fundamental concepts in organic synthesis, including condensation reactions, purification by recrystallization, and product characterization using spectroscopic methods.

Introduction

This compound is a derivative of dibenzalacetone, a compound known for its applications in sunscreens and as a ligand in organometallic chemistry. The synthesis of this and related compounds is a classic example of the Claisen-Schmidt condensation, a crossed-aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens.[1][2] In this experiment, two equivalents of 4-methoxybenzaldehyde react with one equivalent of acetone in the presence of a base, typically sodium hydroxide, to form the target α,β-unsaturated ketone. The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration leads to the extended conjugated system of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₁₉H₁₈O₃
Molecular Weight 294.34 g/mol
Melting Point 129-131 °C
Theoretical Yield Based on limiting reagent (Acetone)
Expected Yield 90-94% (based on analogous reactions)[3]
Appearance Yellow crystalline solid

Spectroscopic Data:

¹H NMR (CDCl₃, 400 MHz) , δ (ppm)¹³C NMR (CDCl₃, 100 MHz) , δ (ppm) (Predicted)IR (KBr) , ν (cm⁻¹)
7.73 (d, J=16.0 Hz, 2H, Ar-CH=)188.0 (C=O)3010 (Ar-H stretch)
7.57 (d, J=8.9 Hz, 4H, Ar-H)160.5 (Ar-C-O)2960 (C-H stretch)
6.90 (d, J=16.0 Hz, 2H, =CH-CO)142.0 (Ar-CH=)1650 (C=O stretch)
6.90 (d, J=8.9 Hz, 4H, Ar-H)130.0 (Ar-C)1595 (C=C stretch)
3.85 (s, 6H, -OCH₃)128.0 (=CH-CO)1510 (Ar C=C stretch)
114.0 (Ar-C)1250 (C-O stretch)
55.4 (-OCH₃)830 (p-subst. bend)

Experimental Protocol

Materials and Reagents
  • 4-methoxybenzaldehyde (p-anisaldehyde)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Glacial acetic acid (for neutralization, optional)

Equipment
  • Erlenmeyer flask (125 mL)

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

  • Spectrometers (IR, NMR)

Procedure
  • Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 1.0 g of sodium hydroxide in 10 mL of deionized water. To this, add 8 mL of 95% ethanol and cool the solution to room temperature.

  • Addition of Reactants: In a separate beaker, prepare a mixture of 2.72 g (0.02 mol) of 4-methoxybenzaldehyde and 0.58 g (0.01 mol) of acetone.

  • Reaction: While stirring the NaOH solution, slowly add the 4-methoxybenzaldehyde and acetone mixture over a period of about 10-15 minutes. A yellow precipitate should begin to form.

  • Reaction Completion: Continue stirring the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation of Crude Product: Isolate the yellow solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold deionized water until the washings are neutral to litmus paper. This removes any remaining sodium hydroxide.

  • Drying: Allow the crude product to air dry on the filter paper or in a desiccator.

  • Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to dry completely.

  • Characterization: Determine the melting point of the purified product and obtain IR and ¹H NMR spectra to confirm its identity and purity. Calculate the percentage yield.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve NaOH in Water/Ethanol C Add Aldehyde/Ketone Mixture to Base A->C B Mix 4-Methoxybenzaldehyde and Acetone B->C D Stir for 30 min C->D E Vacuum Filtration D->E F Wash with Water E->F G Recrystallize from Ethanol F->G H Final Filtration & Drying G->H I Determine Melting Point H->I J Obtain IR and NMR Spectra H->J K Calculate Yield H->K

Caption: Experimental workflow for the synthesis of this compound.

Claisen-Schmidt Condensation Mechanism

claisen_schmidt cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration cluster_step4 Step 4: Second Condensation Acetone Acetone Enolate Enolate Ion Acetone->Enolate OH_minus OH⁻ OH_minus->Acetone Deprotonation Aldehyde 4-Methoxybenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Enolate2 Enolate Ion Enolate2->Aldehyde Attack on Carbonyl Alkoxide2 Alkoxide Intermediate BetaHydroxy β-Hydroxy Ketone Alkoxide2->BetaHydroxy Protonation Product1 Monocondensation Product BetaHydroxy->Product1 Dehydration (-H₂O) Water H₂O Water->Alkoxide2 Product1_2 Monocondensation Product FinalProduct (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one Product1_2->FinalProduct Repeat Steps 1-3

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

References

Application Notes and Protocols for (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one as a Potential Inhibitor of Enzyme X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one as an inhibitor of two exemplary enzymes: Xanthine Oxidase (XO) and Acetylcholinesterase (AChE). The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further investigation into the compound's mechanism of action.

Introduction

This compound is a synthetic curcuminoid analog. While its specific biological activities are an area of ongoing research, related compounds have demonstrated a range of effects, including antioxidant and anticancer properties.[1][2] This document outlines protocols to assess its inhibitory potential against two key enzymes: Xanthine Oxidase, an enzyme involved in purine metabolism and oxidative stress[3][4], and Acetylcholinesterase, a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[5][6]

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from enzyme inhibition assays.

Table 1: In Vitro Enzyme Inhibition Data

Enzyme TargetInhibitor Concentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
Xanthine Oxidase0.1
1
10
50
100
Acetylcholinesterase0.1
1
10
50
100

Table 2: Enzyme Kinetic Parameters

Enzyme TargetInhibitor ConcentrationKmVmaxType of Inhibition
Xanthine Oxidase0 µM (Control)
[IC50/2] µM
[IC50] µM
Acetylcholinesterase0 µM (Control)
[IC50/2] µM
[IC50] µM

Experimental Protocols

General Protocol for Enzyme Inhibition Assay[7][8]

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Purified Enzyme (Xanthine Oxidase or Acetylcholinesterase)

  • Substrate (Xanthine for XO, Acetylthiocholine for AChE)

  • This compound

  • Assay Buffer (specific to the enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Solutions: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the inhibitor in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of a 96-well plate. Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor. Incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor Reaction: Measure the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific assay.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.[7][8][9]

Xanthine Oxidase (XO) Inhibition Assay

Specific Reagents:

  • Enzyme: Xanthine Oxidase from bovine milk

  • Substrate: Xanthine

  • Assay Buffer: Potassium phosphate buffer (pH 7.5)

  • Detection: The formation of uric acid is monitored by the increase in absorbance at 295 nm.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Specific Reagents:

  • Enzyme: Acetylcholinesterase from electric eel

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: Phosphate buffer (pH 8.0)

  • Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate), measured at 412 nm.

Enzyme Kinetics Assay[12][13]

This protocol determines the kinetic parameters (Km and Vmax) to understand the mechanism of inhibition.

Procedure:

  • Perform the enzyme assay as described in section 3.1 with varying concentrations of the substrate.

  • Repeat the assay in the presence of at least two different fixed concentrations of the inhibitor (e.g., half the IC50 and the IC50 value).

  • Measure the initial reaction rates (V0) for each substrate and inhibitor concentration.

  • Plot the data using a Michaelis-Menten plot (V0 vs. [Substrate]) and a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]) to determine Km and Vmax.

  • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the type of inhibition (competitive, non-competitive, or uncompetitive).

Cell-Based Assay for Enzyme Inhibition[14][15][16]

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.

Procedure:

  • Cell Culture: Culture a suitable cell line that expresses the target enzyme.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Enzyme Activity Measurement: Measure the activity of the target enzyme in the cell lysates using the appropriate assay protocol (as described in 3.2 or 3.3).

  • Data Analysis: Determine the cellular IC50 value by plotting the enzyme activity against the inhibitor concentration.

Visualizations

Signaling Pathways

Xanthine_Oxidase_Pathway cluster_purine Purine Catabolism cluster_ros Reactive Oxygen Species Hypoxanthine Hypoxanthine XO Xanthine Oxidase (Enzyme X) Hypoxanthine->XO Substrate Xanthine Xanthine Xanthine->XO Substrate Uric_Acid Uric_Acid O2 O2 O2->XO Superoxide O2•- H2O2 H2O2 XO->Xanthine XO->Uric_Acid Product XO->Superoxide XO->H2O2 Inhibitor This compound Inhibitor->XO Inhibition

Caption: Xanthine Oxidase Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays A1 Enzyme Inhibition Assay A2 IC50 Determination A1->A2 A3 Enzyme Kinetics Assay A2->A3 A4 Determination of Km, Vmax, and Inhibition Type A3->A4 B1 Cell-Based Enzyme Activity Assay A4->B1 B2 Cellular IC50 Determination B1->B2 End End: Lead Compound for Further Development B2->End Start Start: Compound Synthesis and Characterization Start->A1

References

Application Notes: Photophysical Characterization of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a chalcone derivative synthesized via a Claisen-Schmidt condensation reaction.[1][2] Chalcones are a class of organic compounds that have attracted significant interest due to their diverse biological activities and intriguing photophysical properties, making them suitable for applications in bioimaging and as fluorescent probes.[3][4] The extended π-conjugated system in this compound, arising from the two aromatic rings connected by a α,β-unsaturated ketone moiety, is expected to give rise to interesting electronic absorption and emission characteristics. Understanding these photophysical properties is crucial for its potential development in materials science and medicinal chemistry.

Physicochemical and Photophysical Properties

The key physicochemical and expected photophysical properties of this compound are summarized below. It is important to note that while some data for this specific compound are available, other photophysical parameters are estimated based on studies of structurally similar chalcones and curcuminoids.

PropertyValue/Expected RangeReference
Molecular Formula C₁₉H₁₈O₃[5]
Molecular Weight 294.34 g/mol [5]
Melting Point 132 °C[2]
Thermal Stability Stable up to 250 °C[2]
UV-Vis Absorption Cutoff 444 nm[1][2]
Maximum Absorption (λmax) ~410-430 nm[3]
Molar Absorptivity (ε) 10⁴ - 10⁵ M⁻¹cm⁻¹[6][7]
Maximum Emission (λem) ~510-570 nm[3]
Stokes Shift (Δλ) ~90-140 nm[3]
Fluorescence Quantum Yield (ΦF) 0.1 - 0.4 (in organic solvents)[4]
Excited-State Lifetime (τF) 1-5 ns[8]

Experimental Protocols

Detailed methodologies for the comprehensive photophysical characterization of this compound are provided below.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible photophysical data.

Materials:

  • This compound powder

  • Spectroscopic grade solvents (e.g., DMSO, Methanol, Dichloromethane, Cyclohexane)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 0.5 mM in a suitable solvent like DMSO, in which it is readily soluble.[3]

  • Working Solutions: From the stock solution, prepare a series of working solutions in the desired spectroscopic grade solvents. For absorption measurements, typical concentrations range from 1 µM to 20 µM. For fluorescence measurements, solutions should be more dilute (typically with an absorbance below 0.1 at the excitation wavelength) to avoid inner filter effects.[9]

  • Solvent Selection: To study solvatochromic effects, prepare solutions in a range of solvents with varying polarities.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λmax) and the molar absorption coefficient (ε).[6][10]

Instrumentation:

  • Dual-beam UV-Visible spectrophotometer

Protocol:

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Baseline Correction: Record a baseline spectrum with cuvettes containing the pure solvent that will be used for the sample.

  • Sample Measurement: Place the cuvette with the sample solution in the sample beam and record the absorption spectrum over a wavelength range of 200-800 nm.[10][11]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[12]

Steady-State Fluorescence Spectroscopy

This protocol outlines the measurement of excitation and emission spectra to determine the wavelengths of maximum emission and the Stokes shift.

Instrumentation:

  • Spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

Protocol:

  • Solution Preparation: Use a dilute solution of the compound with an absorbance of approximately 0.05 at the intended excitation wavelength to minimize inner filter effects.[9]

  • Emission Spectrum:

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Scan the emission wavelengths from just above the excitation wavelength to the near-infrared region (e.g., 450-800 nm).

    • The peak of this spectrum is the maximum emission wavelength (λem).

  • Excitation Spectrum:

    • Set the emission detector to the λem.

    • Scan the excitation wavelengths over a range that includes the absorption bands (e.g., 300-500 nm).

    • The resulting spectrum should resemble the absorption spectrum.

  • Data Analysis:

    • Determine the λem from the emission spectrum.

    • Calculate the Stokes shift: Δλ = λem - λmax.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is determined using a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard.[13]

Materials:

  • A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[9]

  • Solutions of the standard and the sample at five different concentrations, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

Protocol:

  • Record Absorption Spectra: Measure the absorbance of all standard and sample solutions at the chosen excitation wavelength.

  • Record Emission Spectra: For each solution, record the fluorescence emission spectrum under identical instrument conditions (excitation wavelength, slit widths).

  • Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate Quantum Yield: The quantum yield of the sample (ΦX) is calculated using the following equation:[13] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

Transient Absorption Spectroscopy

This advanced technique provides insights into the excited-state dynamics, such as excited-state absorption (ESA) and stimulated emission (SE).[14][15]

Instrumentation:

  • Femtosecond transient absorption spectrometer (e.g., pump-probe setup).

General Procedure:

  • A pump pulse excites the sample to its excited state.

  • A delayed probe pulse measures the change in absorbance of the excited sample as a function of the delay time between the pump and probe pulses.

  • The resulting data reveals the formation and decay of transient species, providing information on processes like intersystem crossing and internal conversion. For compounds similar to the one , ESA peaks can be observed, and their kinetics can reveal processes like solvation dynamics and intramolecular hydrogen atom transfer if applicable.[8][16]

Visualizations

The following diagrams illustrate the experimental workflows for the photophysical characterization of this compound.

G cluster_prep Sample Preparation cluster_ss Steady-State Spectroscopy cluster_analysis Data Analysis & Derived Properties cluster_advanced Advanced Time-Resolved Spectroscopy cluster_dynamics Excited-State Dynamics prep Prepare Stock Solution (0.5 mM in DMSO) work Prepare Working Solutions (in various solvents) prep->work uvvis UV-Vis Absorption Spectroscopy work->uvvis fluor Fluorescence Spectroscopy work->fluor tas Transient Absorption Spectroscopy work->tas trf Time-Resolved Fluorescence work->trf lambda_max λmax & ε uvvis->lambda_max qy Fluorescence Quantum Yield (ΦF) uvvis->qy lambda_em λem & Stokes Shift fluor->lambda_em fluor->qy esa ESA / SE Kinetics tas->esa lifetime Fluorescence Lifetime (τF) trf->lifetime

Caption: Overall workflow for the photophysical characterization of the compound.

G cluster_solutions 1. Solution Preparation cluster_measurements 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis & Calculation prep_x Prepare 5 concentrations of Sample (X) abs Measure Absorbance (A) at excitation wavelength prep_x->abs prep_st Prepare 5 concentrations of Standard (ST) prep_st->abs em Measure Emission Spectra & Integrate Intensity (I) abs->em plot Plot Integrated Intensity (I) vs. Absorbance (A) em->plot grad Determine Gradients (Grad_X and Grad_ST) plot->grad calc Calculate Quantum Yield (Φ_X) using the comparative formula grad->calc

Caption: Workflow for fluorescence quantum yield determination.

References

Application Notes and Protocols for In Vivo Testing of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a synthetic curcumin analog, has garnered significant interest in preclinical research due to its potential therapeutic properties, including antitumor and anti-inflammatory activities. As a member of the diarylpentanoid class of compounds, it shares structural similarities with curcumin, which is known to modulate various signaling pathways implicated in cancer and inflammation. These application notes provide detailed protocols for the in vivo evaluation of this compound in established animal models to assess its efficacy and mechanism of action.

Chemical Structure

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

In Vivo Antitumor Activity Assessment in a Xenograft Mouse Model

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model. Human cancer cell lines, such as those for colon, breast, or lung cancer, can be utilized.

Experimental Protocol

1.1. Animal Model:

  • Species: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.[1]

  • Acclimatization: House the animals in a pathogen-free environment for at least one week before the experiment with ad libitum access to food and water.

1.2. Cell Culture and Implantation:

  • Cell Lines: Select a human cancer cell line of interest (e.g., HT-29 for colon cancer, MCF-7 for breast cancer).

  • Cell Preparation: Culture the cells in appropriate media until they reach 80-90% confluency. Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel® at a concentration of 5 x 10^6 cells/100 µL.[2]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[2]

1.3. Tumor Growth Monitoring and Treatment:

  • Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.[1][2]

  • Randomization: Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).[1]

  • Compound Administration:

    • Vehicle: Prepare a vehicle control solution (e.g., 20% DMSO in propylene glycol).[2]

    • Test Compound: Prepare a solution of this compound in the same vehicle at the desired concentrations.

    • Dosing: Administer the compound and vehicle via intraperitoneal (i.p.) injection or oral gavage at a predetermined schedule (e.g., daily or every other day). Doses for similar compounds have ranged from 20 to 75 mg/kg.[2][3]

1.4. Endpoint Analysis:

  • Tumor Growth Inhibition: Continue monitoring tumor volume throughout the study. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

  • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting, or PCR to assess target modulation).

Data Presentation

Table 1: In Vivo Antitumor Efficacy Data for Diarylpentanoid Analogs

CompoundAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)Reference
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneSarcoma 180 inoculated miceSarcoma20 mg/kg30.9[3]
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneSarcoma 180 inoculated miceSarcoma40 mg/kg48.2[3]
D-Nmappd (B13)SW403 xenograft miceColon Cancer75 mg/kgTumor growth prevention[2]
D-Nmappd (B13)LoVo xenograft miceColon Cancer75 mg/kgTumor growth prevention[2]

Experimental Workflow

Antitumor_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis A Cell Culture (e.g., HT-29) B Cell Harvest & Resuspension (5x10^6 cells/100µL) A->B C Subcutaneous Implantation in Immunocompromised Mice B->C D Tumor Growth Monitoring (Volume = (L x W²)/2) C->D E Randomization (Tumor Volume ~100-150 mm³) D->E F Compound Administration (i.p. or Oral Gavage) E->F G Continued Monitoring (Tumor Volume & Body Weight) F->G H Euthanasia & Tumor Excision G->H I Endpoint Analysis (Histopathology, WB, PCR) H->I

Caption: Workflow for in vivo antitumor testing.

In Vivo Anti-inflammatory Activity in a TPA-Induced Mouse Ear Edema Model

This protocol describes the evaluation of the anti-inflammatory effects of this compound using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard for assessing topical anti-inflammatory agents.

Experimental Protocol

2.1. Animal Model:

  • Species: CD-1 or BALB/c mice, 6-8 weeks old.

  • Acclimatization: House the animals under standard laboratory conditions for at least one week prior to the experiment.

2.2. Induction of Inflammation and Treatment:

  • Groups: Divide the mice into control and treatment groups.

  • Compound Application: Topically apply a solution of this compound (e.g., 1 µmol in acetone) to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Inflammation Induction: After 30 minutes, topically apply a solution of TPA (e.g., 5 nmol in acetone) to the right ear of all mice except for the naive control group.[4]

  • Positive Control: Include a group treated with a known anti-inflammatory agent, such as indomethacin or curcumin.

2.3. Assessment of Edema:

  • Time Point: After 6 hours, euthanize the mice.[5]

  • Ear Punch Biopsy: Collect a standard-sized ear punch biopsy from both the right and left ears.

  • Measurement: Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema.

  • Inhibition Calculation: Calculate the percentage of inhibition of edema using the formula: % Inhibition = [1 - (Weight of treated ear - Weight of untreated ear) / (Weight of TPA control ear - Weight of untreated ear)] × 100.

Data Presentation

Table 2: In Vivo Anti-inflammatory Efficacy Data for Curcumin Analogs in TPA-Induced Ear Edema Model

CompoundAnimal ModelDosageEar Weight Inhibition (%)Ear Thickness Inhibition (%)Reference
CurcuminCD-1 mice1.0 µmol26.022.2[5]
7,7'-bromo-curcuminCD-1 mice1.0 µmol57.284.7[5]

Experimental Workflow

Anti_inflammatory_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis A Group Randomization of Mice B Topical Application of Test Compound to Right Ear A->B C Topical Application of TPA to Right Ear (after 30 min) B->C D Incubation Period (6 hours) C->D E Euthanasia & Ear Punch Biopsy (Both Ears) D->E F Weigh Ear Punches E->F G Calculate Edema Inhibition F->G

Caption: Workflow for TPA-induced ear edema assay.

Potential Signaling Pathways for Investigation

This compound and its analogs are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Tissues collected from the in vivo studies can be analyzed to investigate the compound's effect on these pathways.

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Diarylpentanoids have been shown to inhibit this pathway.

  • MAPK Pathway: This pathway, including ERK, JNK, and p38, is involved in cellular responses to various stimuli and is often dysregulated in cancer.

  • NF-κB Pathway: A key regulator of inflammation, the NF-κB pathway is a common target for anti-inflammatory compounds.

Signaling Pathway Diagram

Signaling_Pathways cluster_compound This compound cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Compound Compound PI3K PI3K Compound->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) Compound->MAPK Inhibits NFkB NF-κB Compound->NFkB Inhibits AKT AKT PI3K->AKT Apoptosis Increased Apoptosis PI3K->Apoptosis Inhibits Proliferation Decreased Proliferation AKT->Proliferation Promotes MAPK->Proliferation Promotes Inflammation Decreased Inflammation NFkB->Inflammation Promotes

Caption: Potential signaling pathways modulated by the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Claisen-Schmidt condensation reaction.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired product at all. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors, from the quality of reagents to the reaction conditions. Here is a step-by-step troubleshooting guide:

  • Verify Reagent Quality:

    • Aldehyde Purity: Ensure the p-anisaldehyde is free of impurities, particularly the corresponding carboxylic acid (p-anisic acid), which can neutralize the base catalyst.

    • Ketone Quality: Acetone should be dry and free of contaminants.

    • Catalyst Integrity: The base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), should not be old or exposed to atmospheric CO2 and moisture, as this will reduce its efficacy.[1]

  • Optimize Reaction Conditions:

    • Catalyst Concentration: The concentration of the base is critical. Too low a concentration may not be sufficient to deprotonate the acetone effectively, while too high a concentration can promote side reactions.[1] For analogous syntheses of α,α'-bis-benzylidenecyclohexanone, a 20 mol% concentration of NaOH has been reported to give a high yield of 98%.[1] It is advisable to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific reaction.

    • Temperature Control: The reaction is typically carried out at room temperature or in an ice bath to control the reaction rate and minimize side products. Excessive heat can promote undesirable side reactions.[2]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is proceeding slowly, consider extending the reaction time.

  • Check for Side Reactions:

    • Self-Condensation of Acetone: Acetone can react with itself in a self-condensation reaction. To minimize this, slowly add the acetone to a mixture of the p-anisaldehyde and the base catalyst. This ensures a low concentration of the enolate at any given time.[1]

    • Cannizzaro Reaction: Since p-anisaldehyde lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base, leading to the formation of p-methoxybenzyl alcohol and p-anisic acid. This can be minimized by using a less concentrated base or by adding the base portion-wise.[1]

Issue 2: Formation of a Sticky or Oily Product Instead of a Solid

Question: My reaction resulted in a sticky, oily product that is difficult to isolate and purify. What could be the reason for this?

Answer:

The formation of an oily or sticky product can be due to the presence of impurities or the product itself having a low melting point. Here are some troubleshooting steps:

  • Ensure Complete Reaction: Use TLC to check if the starting materials have been fully consumed. The presence of unreacted starting materials or intermediate products can result in an impure, oily final product.

  • Effective Purification:

    • Washing: Thoroughly wash the crude product with cold water to remove any remaining base catalyst and other water-soluble impurities.

    • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol. If the product is still oily, try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the solution in an ice bath can also promote solidification.

  • Minimize Side Reactions: The formation of byproducts from side reactions such as self-condensation or the Cannizzaro reaction can lead to an impure, oily product. Follow the recommendations in "Issue 1" to minimize these side reactions. A faster addition rate of the ketone can sometimes lead to a sticky, impure product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base catalyst in the Claisen-Schmidt condensation?

A1: The base catalyst, typically NaOH or KOH, deprotonates the α-carbon of the acetone to form a reactive enolate ion. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the p-anisaldehyde.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] Spot the reaction mixture on a TLC plate alongside the starting materials (p-anisaldehyde and acetone). The disappearance of the starting material spots and the appearance of a new spot for the product will indicate the progress of the reaction.

Q3: What are the common side products in this synthesis?

A3: Common side products include those from the self-condensation of acetone and the Cannizzaro reaction of p-anisaldehyde.[1] Additionally, Michael addition of the acetone enolate to the newly formed α,β-unsaturated ketone product can occur, leading to a 1,5-dicarbonyl compound.[1]

Q4: Can I use a different solvent for this reaction?

A4: Ethanol is a commonly used solvent for this reaction. However, solvent-free conditions using a grinding technique with solid NaOH have also been reported to give quantitative yields for similar reactions.

Q5: The product is a yellow solid. Is this expected?

A5: Yes, this compound is a yellow crystalline solid.

Data Presentation

The yield of diarylpentanoids synthesized via Claisen-Schmidt condensation is sensitive to various reaction parameters. While specific quantitative data for this compound under varying conditions is not extensively reported in a single source, the following table summarizes reported yields for analogous compounds, which can provide a valuable starting point for optimization.

CatalystCatalyst Loading (mol%)AldehydeKetoneSolventTemperature (°C)Time (h)Yield (%)Reference Compound
NaOH20BenzaldehydeCyclohexanoneNone (Grinding)Room Temp.0.0898α,α'-bis-benzylidenecyclohexanone
NaOH100BenzaldehydeCyclohexanoneNone (Grinding)Room Temp.0.0899α,α'-bis-benzylidenecyclohexanone
NaOH-Al2O3-Aromatic AldehydesAcetophenonesNone601-285-951,3-diaryl-2-propene-1-ones
NaOH-Aromatic AldehydesAcetoneAqueous EthanolRoom Temp.--1,5-diaryl-1,4-pentadien-3-ones

Note: The data presented is for analogous compounds and should be used as a guideline for optimizing the synthesis of this compound.

Experimental Protocols

Key Experiment: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a general procedure adapted from methodologies for similar diarylpentanoid syntheses.[2]

Materials:

  • p-Anisaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

Procedure:

  • Preparation of Base Solution: Prepare a 10% NaOH solution by dissolving the required amount of NaOH in a 1:1 mixture of water and ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine p-anisaldehyde (2 molar equivalents) and ethanol.

  • Cooling: Chill the mixture in an ice bath.

  • Addition of Base: Slowly add the prepared 10% NaOH solution to the chilled aldehyde/ethanol mixture while stirring.

  • Addition of Ketone: Add acetone (1 molar equivalent) dropwise to the reaction mixture. A slow addition rate is crucial to prevent the formation of a sticky product.[2]

  • Reaction: Continue stirring the reaction mixture in the ice bath. The reaction time may vary and should be monitored by TLC (e.g., 30 minutes to several hours). A yellow precipitate should form.

  • Workup: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected crystals thoroughly with cold water to remove any residual NaOH.

  • Recrystallization: Recrystallize the crude product from hot ethanol to obtain the purified this compound as yellow crystals.

  • Drying and Analysis: Dry the purified crystals and determine the melting point and calculate the final yield.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Prepare 10% NaOH in EtOH/H2O add_base Slowly add NaOH solution prep_base->add_base prep_reactants Combine p-Anisaldehyde and EtOH cool Cool mixture in ice bath prep_reactants->cool cool->add_base add_ketone Add Acetone dropwise add_base->add_ketone stir Stir and monitor by TLC add_ketone->stir filter Vacuum filter solid product stir->filter wash Wash with cold water filter->wash recrystallize Recrystallize from hot ethanol wash->recrystallize dry Dry and analyze product recrystallize->dry

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_sides Potential Side Reactions start Low Product Yield check_reagents Verify Reagent Purity (Aldehyde, Ketone, Base) start->check_reagents check_conditions Optimize Reaction Conditions (Catalyst Conc., Temp., Time) start->check_conditions check_sides Investigate Side Reactions start->check_sides solution Improved Yield check_reagents->solution check_conditions->solution self_cond Self-condensation of Acetone check_sides->self_cond Slowly add ketone cannizzaro Cannizzaro Reaction of Aldehyde check_sides->cannizzaro Use milder/less base michael Michael Addition check_sides->michael Adjust stoichiometry self_cond->solution cannizzaro->solution michael->solution

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Recrystallization of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a diarylpentanoid compound. The following sections address common problems encountered during its recrystallization and offer potential solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The compound "oils out" and does not form crystals.

Cause: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves. The melting point of this compound is in the range of 127-131°C.[1][2] If the boiling point of the chosen solvent is higher than this, the compound will melt and form an oil, which may be difficult to crystallize upon cooling.

Solutions:

  • Select a lower-boiling point solvent: Choose a solvent with a boiling point below the melting point of the compound.

  • Use a mixed solvent system: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.

  • Reduce the temperature: If using a high-boiling point solvent, try dissolving the compound at a temperature below its melting point, even if it takes longer.

  • Increase the solvent volume: Adding more of the hot solvent may help to fully dissolve the oil.

Problem 2: No crystals form upon cooling.

Cause: The solution may be too dilute (too much solvent was used), or the cooling process may be too rapid, preventing crystal nucleation.

Solutions:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

  • Concentrate the solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Cool slowly: Ensure the solution cools to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling often leads to the formation of a powder or oil instead of well-defined crystals.

  • Use an anti-solvent: If the compound is soluble in a particular solvent, you can try adding a miscible "anti-solvent" (in which the compound is insoluble) dropwise to induce precipitation.

Problem 3: The recrystallization yield is very low.

Cause: Several factors can contribute to a low recovery of the purified compound.

Solutions:

  • Use the minimum amount of hot solvent: Using an excessive amount of hot solvent to dissolve the crude product will result in a significant portion of the compound remaining in the solution upon cooling.

  • Ensure complete precipitation: Cool the solution in an ice bath after it has reached room temperature to maximize the amount of crystallized product.

  • Minimize transfers: Each transfer of the solution or crystals can result in some loss of material.

  • Wash with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available literature, ethanol is a commonly used and effective solvent for the recrystallization of this compound.[3] Acetone has also been reported as a suitable solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Q2: How can I choose a suitable solvent if I don't have access to solubility data?

A2: A simple "test tube" method can be used to screen for suitable solvents. Place a small amount of your crude compound in several test tubes and add a small amount of a different solvent to each. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Conversely, a poor solvent will not dissolve the compound even when heated, and a solvent that dissolves the compound readily at room temperature is also unsuitable.

Q3: My purified crystals are still colored. How can I remove colored impurities?

A3: If the colored impurity is present in a small amount, it may sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Q4: How can I be sure that my recrystallized product is pure?

A4: The purity of the recrystallized this compound can be assessed by its melting point. A pure compound will have a sharp melting point range that is close to the literature value (127-131°C).[1][2] Impurities will typically cause the melting point to be lower and broader. Further characterization can be performed using techniques such as NMR spectroscopy.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₉H₁₈O₃[1][2]
Molecular Weight294.34 g/mol [4]
Melting Point127-131 °C[1][2]
AppearanceYellow crystalline solid[2]

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility when HotSuitability for Recrystallization
EthanolSparingly SolubleSolubleGood
AcetoneSparingly SolubleSolubleGood
Ethyl AcetateModerately SolubleVery SolublePotentially suitable, may require a co-solvent
HexaneInsolubleInsolublePoor (can be used as an anti-solvent)
TolueneSparingly SolubleSolublePotentially suitable
WaterInsolubleInsolublePoor (can be used as an anti-solvent)

Note: This table is based on reported recrystallization solvents and general solubility principles for similar compounds. Experimental verification is recommended.

Experimental Protocols

Detailed Methodology for Recrystallization from Ethanol

This protocol is adapted from a literature procedure for the synthesis and purification of this compound.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should begin during this stage.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: A general workflow for the recrystallization process.

Troubleshooting_Oiling_Out problem Problem: Compound 'Oils Out' cause Cause: Solvent boiling point > Compound melting point problem->cause solution1 Solution 1: Use lower boiling point solvent cause->solution1 solution2 Solution 2: Use mixed solvent system cause->solution2 solution3 Solution 3: Reduce dissolution temperature cause->solution3 solution4 Solution 4: Add more hot solvent cause->solution4

Caption: Troubleshooting guide for when the compound "oils out".

References

Overcoming poor solubility of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical compound that, like other curcumin analogs, is under investigation for various potential therapeutic properties. Its chemical structure lends it a high degree of hydrophobicity (LogP ~4.0), making it practically insoluble in water.[1][2] This poor aqueous solubility is a significant barrier to its use in many biological assays and can severely limit its bioavailability in preclinical and clinical studies.[3]

Q2: I'm observing precipitation after diluting my stock solution into an aqueous buffer. What is the primary cause?

A2: This phenomenon, often called "crashing out," is the most common issue when working with this compound. It occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is introduced into an aqueous medium (e.g., cell culture media, phosphate-buffered saline) where the compound's solubility is drastically lower. The abrupt change in the solvent environment forces the compound out of the solution, leading to the formation of a precipitate.[4]

Q3: What are the general strategies to improve the aqueous solubility of this compound?

A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[5] These can be broadly categorized as physical and chemical modifications.[6] Common approaches include:

  • Co-solvency: Using a mixture of water and a miscible organic solvent.[6]

  • Use of Surfactants: Forming micelles that encapsulate the hydrophobic compound.[3]

  • Cyclodextrin Complexation: Creating inclusion complexes where the compound sits within the hydrophobic core of a cyclodextrin molecule.[7]

  • Solid Dispersions: Dispersing the compound in an inert, hydrophilic carrier at a solid state.[8]

  • Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosuspension.[9]

Q4: Can I just increase the percentage of DMSO in my final solution?

A4: While maintaining a small percentage of a co-solvent like DMSO can help, it is often not an ideal solution, particularly for in vitro and in vivo experiments. High concentrations of DMSO can be toxic to cells and may introduce confounding variables that affect experimental outcomes. It is crucial to determine the maximum tolerable DMSO concentration for your specific assay and to always include a vehicle control.[4]

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to diagnosing and solving precipitation issues encountered during your experiments.

Troubleshooting Workflow

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Solution: Lower the final working concentration. check_conc->reduce_conc Yes check_dilution Was the dilution performed correctly? check_conc->check_dilution No improve_dilution Solution: 1. Warm receiving buffer (e.g., 37°C). 2. Add stock dropwise while vortexing. check_dilution->improve_dilution No check_stability Does precipitation occur over time? check_dilution->check_stability Yes fresh_sol Solution: Prepare fresh working solutions immediately before use. check_stability->fresh_sol Yes formulation If precipitation persists, consider advanced solubilization techniques. check_stability->formulation No

Caption: A workflow for troubleshooting compound precipitation.

Physicochemical Data

The following table summarizes key properties of this compound.

PropertyValueReference
Molecular Formula C₁₉H₁₈O₃[10]
Molecular Weight 294.35 g/mol [10]
Melting Point 127.0 to 131.0 °C[2]
LogP (calculated) ~4.0 - 4.1[2][11]
Appearance Yellow crystalline solid[1]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]

Experimental Protocols for Solubilization

Below are detailed protocols for common solubilization techniques. It is recommended to start with the simplest method (co-solvency) and progress to more complex formulations as needed.

Co-Solvency Method

This is the most direct method but requires careful optimization to minimize solvent toxicity in biological systems.

  • Objective: To dissolve the compound in a water-miscible organic solvent before dilution.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

    • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO or EtOH. Ensure the compound is fully dissolved; brief sonication may be required.

    • Warm the target aqueous buffer to the experimental temperature (e.g., 37°C).

    • While vigorously vortexing the warm buffer, add the stock solution dropwise to achieve the final desired concentration.

    • Crucial Step: Ensure the final concentration of the organic solvent is below the toxicity limit for your specific assay (typically <0.5% for most cell-based assays).

    • Visually inspect for any signs of precipitation immediately after preparation and before use.

Micellar Solubilization using Surfactants

Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.

G cluster_0 Aqueous Medium cluster_1 Micelle drug Hydrophobic Compound surfactant1 Surfactant (Hydrophilic Head) surfactant1->drug Hydrophobic Tail surfactant2 Surfactant (Hydrophilic Head) surfactant2->drug surfactant3 Surfactant (Hydrophilic Head) surfactant3->drug surfactant4 Surfactant (Hydrophilic Head) surfactant4->drug

Caption: Diagram of micellar solubilization of a hydrophobic compound.

  • Objective: To formulate the compound with a biocompatible surfactant.

  • Materials:

    • Compound stock solution (in a volatile organic solvent like methanol or acetone)

    • Surfactant (e.g., Tween® 80, Pluronic® F-127)

    • Aqueous buffer

  • Protocol (Thin-Film Hydration Method):

    • Dissolve a known amount of the compound and the surfactant in a suitable organic solvent (e.g., methanol) in a round-bottom flask. A 1:10 to 1:20 drug-to-surfactant molar ratio is a good starting point.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the film by adding the aqueous buffer and stirring or sonicating until the film is completely dispersed, forming a clear or slightly opalescent micellar solution.[12]

    • Filter the resulting solution through a 0.22 µm syringe filter to remove any non-encapsulated compound aggregates.

Cyclodextrin Inclusion Complexation

Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate poorly soluble molecules.[7]

G compound Hydrophobic Compound plus + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> complex Compound Inside

Caption: Formation of a cyclodextrin-compound inclusion complex.

  • Objective: To form a water-soluble inclusion complex.

  • Materials:

    • This compound

    • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

    • Aqueous buffer

  • Protocol (Kneading Method):

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer.

    • Add the compound powder to the HP-β-CD solution in a mortar (a 1:2 to 1:5 drug-to-cyclodextrin molar ratio is a typical starting point).

    • Knead the mixture thoroughly with a pestle for 30-60 minutes. During this process, add a small amount of water or alcohol-water mixture if needed to maintain a paste-like consistency.

    • Dry the resulting paste in an oven at 40-50°C or under vacuum until a solid mass is formed.

    • Pulverize the dried complex into a fine powder. This powder can then be dissolved directly in the aqueous medium.[1]

Solid Dispersion

This technique involves dispersing the drug in a hydrophilic carrier, converting it to an amorphous state which has higher solubility.[8]

  • Objective: To improve dissolution by creating an amorphous dispersion of the compound in a hydrophilic polymer.

  • Materials:

    • This compound

    • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene Glycol 6000 (PEG 6000))

    • Volatile organic solvent (e.g., methanol, ethanol, or acetone)

  • Protocol (Solvent Evaporation Method):

    • Select a common volatile solvent in which both the compound and the carrier polymer are soluble.

    • Dissolve the compound and the polymer in the solvent. Common drug-to-polymer weight ratios to test are 1:1, 1:5, and 1:10.

    • Stir the solution until clear.

    • Evaporate the solvent using a rotary evaporator to form a solid mass.

    • Dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove all residual solvent.

    • Pulverize the dried mass and pass it through a sieve to obtain a fine, uniform powder. This powder should exhibit enhanced dissolution when added to an aqueous medium.[3][5]

Quantitative Data on Solubility Enhancement (Example with Curcumin)

Solubilization MethodCarrier/SystemFold Increase in Solubility/DissolutionReference(s)
Solid Dispersion PVP (Polyvinylpyrrolidone)>90% dissolution in 90 mins
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin>90% dissolution in 90 mins
Nanoformulation Solid Lipid Nanoparticles>90% dissolution in 90 mins[7]
Micellar Solubilization Surfactant MicellesMarkedly enhanced bioavailability[13]

References

Technical Support Center: (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectrum of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectral pattern for this compound?

A1: The ¹H NMR spectrum is expected to be symmetrical. You should observe signals for the methoxy group protons, four aromatic protons with an AA'BB' splitting pattern, and two vinylic protons. The vinylic protons, being part of an α,β-unsaturated ketone system, will appear in the downfield region, typically between 6.0 and 8.0 ppm.

Q2: How can I confirm the (E,E)-stereochemistry of the double bonds using ¹H NMR?

A2: The coupling constant (J-coupling) between the two vinylic protons is diagnostic of the double bond geometry. For a trans or (E)-configuration, the coupling constant is typically large, in the range of 11-18 Hz. A smaller coupling constant (6-15 Hz) would suggest a cis or (Z)-isomer.

Q3: What are the expected chemical shifts for the carbons in the ¹³C NMR spectrum?

A3: The ¹³C NMR spectrum will show signals for the carbonyl carbon (downfield, typically >180 ppm), aromatic carbons, vinylic carbons, and the methoxy carbon (around 55 ppm). Due to the molecule's symmetry, you will observe fewer signals than the total number of carbon atoms. The β-carbon of the α,β-unsaturated system is expected to be deshielded and appear at a higher chemical shift compared to the α-carbon.

Troubleshooting Guides

Issue 1: Unexpected peaks in the ¹H NMR spectrum.

  • Possible Cause 1: Residual Solvent.

    • Troubleshooting: Check for characteristic peaks of common NMR solvents (e.g., acetone at ~2.17 ppm, ethyl acetate at ~2.05, 1.26, and 4.12 ppm in CDCl₃). Ensure your deuterated solvent is of high purity and the NMR tube is clean and dry.

  • Possible Cause 2: Starting Material Impurities.

    • Troubleshooting: Compare the spectrum with the NMR spectra of the starting materials, 4-methoxybenzaldehyde and acetone. The aldehyde proton of 4-methoxybenzaldehyde is typically observed around 9.8 ppm.

  • Possible Cause 3: Side Products from Synthesis.

    • Troubleshooting: The Claisen-Schmidt condensation can sometimes yield mono-condensation products or other side products. Look for signals that do not correspond to the desired symmetrical product. Purification by recrystallization or column chromatography is recommended to remove these impurities.

Issue 2: Broad or distorted peaks in the NMR spectrum.

  • Possible Cause 1: Poor Shimming.

    • Troubleshooting: The magnetic field homogeneity needs to be optimized. Perform manual or automatic shimming of the NMR spectrometer.

  • Possible Cause 2: Sample Concentration.

    • Troubleshooting: A sample that is too concentrated can lead to peak broadening. Dilute the sample and re-acquire the spectrum. Conversely, a very dilute sample will have a poor signal-to-noise ratio, which can also affect peak shape.

  • Possible Cause 3: Presence of Paramagnetic Impurities.

    • Troubleshooting: Ensure all glassware is clean and free of any metal contaminants. Filtering the NMR sample through a small plug of celite or silica gel can sometimes help remove particulate matter.

Data Presentation

Table 1: ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (ppm)
H-1, H-57.73d16.0142.1
H-2, H-46.90d16.0125.2
H-2', H-6'7.57d8.9130.2
H-3', H-5'6.90d8.9114.5
-OCH₃3.85s-55.4
C-3 (C=O)---188.7
C-1'---127.8
C-4'---161.5

Note: NMR data can be influenced by the solvent and the spectrometer frequency. The data presented here are typical values reported in the literature.

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol describes a standard procedure for the synthesis of the title compound.

Materials:

  • 4-methoxybenzaldehyde

  • Acetone

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzaldehyde and a half molar equivalent of acetone in ethanol.

  • With continuous stirring, slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

  • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Visualizations

NMR_Interpretation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Spectral Interpretation Synthesis Claisen-Schmidt Condensation Purification Recrystallization/ Column Chromatography Synthesis->Purification SamplePrep Sample Preparation (CDCl3 or other) Purification->SamplePrep Acquisition 1H & 13C NMR Acquisition SamplePrep->Acquisition Processing Data Processing Acquisition->Processing ChemShift Chemical Shift Analysis Processing->ChemShift Coupling Coupling Constant Analysis (J-values) Processing->Coupling Integration Integration Processing->Integration Structure Structure Elucidation ChemShift->Structure Coupling->Structure Integration->Structure

Caption: Experimental workflow for the synthesis and NMR analysis of this compound.

Caption: Chemical structure of this compound with ¹H NMR assignments. (Note: A proper chemical drawing is intended to be represented by the placeholder image.)

Technical Support Center: Optimizing Claisen-Schmidt Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Claisen-Schmidt condensation reactions.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Question: My Claisen-Schmidt condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can arise from several factors related to catalysts, reaction conditions, and reactants. A systematic approach to troubleshooting is recommended.

1. Catalyst Issues:

  • Inactive Catalyst: The base or acid catalyst may be old or have lost its activity. For base-catalyzed reactions using NaOH or KOH, a white coating of carbonate from atmospheric CO2 can indicate reduced activity. For acid catalysts, ensure they are anhydrous if required by the protocol.[1]

  • Inappropriate Catalyst: The choice of catalyst is critical. While strong bases like NaOH and KOH are common, some reactions may require milder catalysts or Lewis acids to achieve optimal results.[1] It may be beneficial to screen different catalysts.

  • Insufficient Catalyst Loading: Ensure the correct molar percentage of the catalyst is used. For some solvent-free methods, 20 mol% of solid NaOH has proven effective.[1][2]

2. Reaction Conditions:

  • Temperature: The reaction temperature may need optimization. Some reactions require heating (reflux), while others need to be cooled to prevent side reactions.[1] For instance, some solvent-free reactions have shown high yields at 150°C.[1]

  • Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). Conversely, excessively long reaction times can lead to product degradation.[1] Some optimized protocols report reaction times as short as 8-25 minutes.[3]

  • Solvent Choice: The polarity of the solvent significantly impacts the reaction. Ethanol is a commonly used solvent.[1] However, solvent-free conditions, such as grinding the reactants together, have been shown to improve yields and are considered a greener approach.[1]

3. Reactant Quality and Stoichiometry:

  • Impure Reactants: The purity of the aldehyde and ketone starting materials is crucial, as impurities can interfere with the reaction.[1]

  • Incorrect Stoichiometry: For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically used.[1]

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My TLC analysis shows multiple spots, indicating the formation of byproducts and making purification difficult. What are these side reactions and how can I minimize them?

Answer: The formation of multiple products is a frequent challenge in Claisen-Schmidt condensations due to competing side reactions.

  • Self-Condensation of the Ketone: An enolizable ketone can react with itself. To minimize this, ensure the aldehyde is sufficiently reactive. Using a non-enolizable aromatic aldehyde is a key feature of the Claisen-Schmidt reaction, which prevents aldehyde self-condensation.[1] The ketone should be deprotonated in the presence of the aldehyde.[1]

  • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield a carboxylate and an alcohol.[1][4] This is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration.[4]

  • Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product, leading to a 1,5-dicarbonyl compound.[4] Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can help suppress this side reaction.[4]

Issue 3: Reaction Mixture Turns Dark or Forms a Tar-Like Substance

Question: My reaction mixture has turned very dark, and I am struggling to isolate a solid product. What is causing this?

Answer: A dark coloration or the formation of tar often indicates polymerization or decomposition of the starting materials or products. This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[4] Aldehydes, in particular, can be prone to polymerization under these conditions.[4] To mitigate this, consider using milder reaction conditions, such as lower temperatures or a less concentrated base.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen-Schmidt condensation? A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[5][6] This reaction is essential for synthesizing α,β-unsaturated ketones, commonly known as chalcones.[5] It is typically catalyzed by a base, like sodium hydroxide (NaOH), in a polar solvent such as ethanol.[5]

Q2: Why is it important for one of the carbonyl compounds to lack α-hydrogens? A2: The selectivity of the Claisen-Schmidt reaction relies on one of the reactants, typically an aromatic aldehyde like benzaldehyde, not having α-hydrogens.[5] The α-carbon is the carbon atom adjacent to the carbonyl group. Without hydrogens on this carbon, it cannot be deprotonated by a base to form a nucleophilic enolate ion.[5] This ensures that the aromatic aldehyde acts exclusively as the electrophile, which is then attacked by the enolate of the other reactant (the ketone or aliphatic aldehyde).[5]

Q3: What are the advantages of "green chemistry" approaches for this reaction? A3: Green chemistry methods offer several benefits. Solvent-free grinding reduces environmental impact by eliminating hazardous organic solvents and often leads to shorter reaction times and simpler product isolation.[5] Microwave irradiation can also dramatically shorten reaction times.[5]

Experimental Protocols

Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation

This protocol details a standard procedure for the base-catalyzed Claisen-Schmidt condensation of 1-indanone and a substituted benzaldehyde in ethanol.[7]

  • Materials:

    • Substituted 1-indanone (1.0 equivalent)

    • Substituted benzaldehyde (1.0-1.2 equivalents)

    • Ethanol

    • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M or 20% w/v)

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Reaction Setup: Dissolve the 1-indanone derivative and the aromatic aldehyde in ethanol in a round-bottom flask.[7]

    • Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution.[7]

    • Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.[7]

    • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

This method can lead to high yields in a significantly shorter reaction time.[7]

  • Materials:

    • 1-Indanone (1.0 equivalent)

    • 3,4-Dimethoxybenzaldehyde (1.0 equivalent)

    • Finely ground solid Sodium Hydroxide (NaOH)

    • Mortar and pestle or a test tube and spatula

    • 10% aqueous Hydrochloric Acid (HCl) solution

  • Procedure:

    • Reactant Grinding: In a mortar or test tube, combine the 1-indanone and 3,4-dimethoxybenzaldehyde. Vigorously grind or scrape the solids together until they form an oil.[7]

    • Catalyst Addition: Add a catalytic amount of finely ground solid NaOH.[7]

    • Reaction: Continue to grind the mixture. The reaction is often rapid, and the product may solidify.[7]

    • Work-up: Add approximately 2 mL of 10% aqueous HCl to neutralize the catalyst.[7]

Data Presentation

Table 1: Optimization of Reaction Conditions for Claisen-Schmidt Condensation

EntryAldehydeKetoneCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
1BenzaldehydeCyclopentanoneNaOH (20)None (Grinding)Room Temp598[2]
24-ChlorobenzaldehydeCyclopentanoneNaOH (20)None (Grinding)Room Temp597[2]
3BenzaldehydeCyclohexanoneNaOH (20)None (Grinding)Room Temp598[2]
44-MethoxybenzaldehydeCyclohexanoneNaOH (20)None (Grinding)Room Temp596[2]
5Various AldehydesVarious KetonesPr(NO3)3·6H2ONoneNot Specified8-2585-98[3]

Table 2: Reagent Quantities for Synthesis of (E)-1-Phenylpent-2-en-1-one [8]

ReagentFormulaMW ( g/mol )Density (g/mL)Amount (mmol)Molar Eq.Volume/Mass
AcetophenoneC₈H₈O120.151.03201.02.33 mL
PropionaldehydeC₃H₆O58.080.80221.11.60 mL
Sodium HydroxideNaOH40.00-301.51.20 g
Ethanol (95%)C₂H₅OH---Solvent~40 mL

Visualizations

Troubleshooting_Workflow Start Low Yield or Multiple Products CheckPurity 1. Check Purity of Starting Materials Start->CheckPurity MonitorTLC 2. Monitor Reaction by TLC CheckPurity->MonitorTLC Incomplete Reaction Incomplete? MonitorTLC->Incomplete MultipleProducts Multiple Products Observed? Incomplete->MultipleProducts No OptimizeConditions Optimize Reaction Conditions: - Temperature - Reaction Time - Catalyst Loading Incomplete->OptimizeConditions Yes CheckSideReactions Investigate Side Reactions: - Self-Condensation - Cannizzaro Reaction - Michael Addition MultipleProducts->CheckSideReactions Yes End Improved Yield and Purity MultipleProducts->End No OptimizeConditions->MonitorTLC CheckSideReactions->OptimizeConditions

Caption: Troubleshooting workflow for Claisen-Schmidt condensation.

Experimental_Workflow cluster_0 Solvent-Based Protocol cluster_1 Solvent-Free Protocol SB_Start Dissolve Reactants in Ethanol SB_Cool Cool in Ice Bath SB_Start->SB_Cool SB_AddBase Add aq. NaOH Slowly SB_Cool->SB_AddBase SB_React Stir at Room Temperature SB_AddBase->SB_React SB_Monitor Monitor by TLC SB_React->SB_Monitor SB_End Work-up SB_Monitor->SB_End SF_Start Combine & Grind Reactants SF_AddBase Add Solid NaOH SF_Start->SF_AddBase SF_Grind Continue Grinding SF_AddBase->SF_Grind SF_Neutralize Neutralize with aq. HCl SF_Grind->SF_Neutralize SF_End Isolate Product SF_Neutralize->SF_End

Caption: Comparison of experimental workflows.

References

Troubleshooting low cell viability in assays with (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one. This synthetic curcumin analog is noted for its potential biological activities, including anticancer properties.[1][2] However, like its parent compound curcumin, it can present challenges in cell-based assays, particularly concerning unexpected or low cell viability. This guide provides troubleshooting advice and detailed protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significantly lower-than-expected cell viability in my assay. What are the potential causes?

A1: Low cell viability can stem from several factors, ranging from the compound's intrinsic properties to experimental variables. Consider the following possibilities:

  • Inherent Cytotoxicity: The compound may be more potent against your specific cell line than anticipated. Diarylpentanoid analogs of curcumin have demonstrated significant cytotoxic effects on various cancer cell lines.[3] For example, a similar compound, 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13), showed potent growth inhibition in non-small cell lung cancer (NSCLC) cells at low micromolar concentrations.[3]

  • Compound Instability and Degradation: Curcumin and its analogs can be unstable in aqueous solutions, particularly at neutral or alkaline pH.[4][5] Degradation products may have different toxicities than the parent compound, leading to unexpected results. It is crucial to prepare fresh working solutions for each experiment.[4][6]

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations. It is essential to include a vehicle control (cells treated with the same final concentration of DMSO) to assess solvent-related toxicity.[4]

  • Compound Aggregation or Precipitation: Poor solubility in aqueous cell culture media can cause the compound to precipitate or form aggregates.[4] This leads to inconsistent dosing in your assay wells and can cause localized toxicity, resulting in high variability and inaccurate viability readings.

  • Assay Interference: Curcuminoids are known Pan-Assay Interference Compounds (PAINS).[6] They can interfere with formazan-based viability assays like MTT by directly reacting with the assay reagents or by having intrinsic color that overlaps with the absorbance readout.[4]

Q2: How can I systematically troubleshoot the cause of low cell viability?

A2: A logical, step-by-step approach is the best way to identify the root cause of the issue. Use the following workflow to diagnose the problem.

G start Start: Low Cell Viability Observed check_precipitation Visually Inspect Wells: Is there compound precipitation? start->check_precipitation yes_precipitate Yes check_precipitation->yes_precipitate Yes no_precipitate No check_precipitation->no_precipitate No troubleshoot_solubility Troubleshoot Solubility: - Lower concentration - Add 0.01% Triton X-100 - Prepare fresh stock yes_precipitate->troubleshoot_solubility run_controls Run Comprehensive Controls: - Vehicle (DMSO) Control - Compound-Only Control (no cells) - Positive Control (e.g., Staurosporine) no_precipitate->run_controls troubleshoot_solubility->start Re-run Experiment analyze_controls Analyze Control Results: Is vehicle control toxic? Does compound interfere with assay? run_controls->analyze_controls vehicle_toxic Yes (Vehicle Toxic) analyze_controls->vehicle_toxic Yes no_vehicle_toxic No (Vehicle OK) analyze_controls->no_vehicle_toxic No lower_dmso Lower Final DMSO Concentration (aim for <0.5%) vehicle_toxic->lower_dmso use_diff_assay Use a Different Viability Assay (e.g., CellTiter-Glo®, Trypan Blue exclusion) no_vehicle_toxic->use_diff_assay If interference is suspected dose_response Perform Dose-Response & Time-Course Experiment no_vehicle_toxic->dose_response If no interference lower_dmso->start Re-run Experiment use_diff_assay->start Re-run Experiment conclusion Conclusion: Low viability is likely a true cytotoxic effect of the compound. dose_response->conclusion

Caption: A troubleshooting workflow for diagnosing low cell viability.

Q3: What is the recommended procedure for preparing stock and working solutions?

A3: Proper preparation is critical for obtaining consistent results.

  • Stock Solution (e.g., 20-40 mM):

    • Weigh the desired amount of this compound powder. The molecular weight is 294.35 g/mol .[7]

    • Dissolve the powder in 100% cell culture-grade DMSO.

    • Gently warm the solution (to 37°C) and vortex until the compound is fully dissolved.

    • Store the stock solution in small, single-use aliquots at -20°C, protected from light to prevent photodegradation.[4][5]

  • Working Solutions:

    • For each experiment, thaw a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles.

    • Pre-warm your cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the final desired concentrations. Ensure rapid and thorough mixing to prevent precipitation.

    • Use the working solutions immediately, as the compound's stability in aqueous media can be limited.[4]

Quantitative Data Summary

The cytotoxic activity of this compound and its analogs can vary significantly between different cell lines. The following table summarizes reported IC50 values for related compounds.

Compound NameCell LineIC50 ValueNotes
This compoundHEK-293>150 µg/mLSuggests low cytotoxicity in this non-cancerous cell line.[1]
1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13)NCI-H520 (NSCLC)< 6.3 µMShowed significant growth inhibition at low micromolar concentrations.[3]
1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13)NCI-H23 (NSCLC)~3.1 µMPotent cytotoxic effects observed after 48h and 72h.[3]
Curcumin Analog (Compound 19)HCT116 (Colon)2.13 µMSignificantly more potent than curcumin (IC50 = 7 µM).[8]
Curcumin Analog (Compound 19)DLD1 (Colon)10 µMSlightly more potent than curcumin (IC50 = 12 µM).[8]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, including essential controls to mitigate interference.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare 2x concentrated working solutions of the compound in fresh culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Compound-Only Control: Wells containing media and the compound at each concentration but no cells. This is crucial to measure any direct reaction with MTT or absorbance interference.

    • Media Blank: Wells with media only.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the media blank from all readings.

    • Subtract the absorbance of the "Compound-Only Control" from the corresponding treated wells to correct for interference.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Apoptosis via Caspase-3 Activation

This compound and its analogs often induce apoptosis through the activation of caspases.[3][9] A caspase activity assay can confirm this mechanism.

  • Cell Treatment: Seed and treat cells with this compound at various concentrations and time points in a suitable plate format (e.g., 6-well or 96-well white-walled plates for luminescence).

  • Positive Control: Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells according to the manufacturer's protocol for your chosen caspase-3 activity assay kit (e.g., a kit based on a fluorogenic or luminogenic DEVD substrate).

  • Caspase Assay:

    • Add the caspase-3 substrate (e.g., Ac-DEVD-AMC for fluorescence or Ac-DEVD-pNA for colorimetric) and the assay buffer to the cell lysates.

    • Incubate at 37°C for 1-2 hours, protected from light. Caspases are proteases that cleave specific substrates, leading to a detectable signal.[10]

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 380/460 nm) or absorbance (405 nm) using a plate reader.

  • Data Analysis: Normalize the caspase activity to the total protein concentration of each sample (determined by a BCA or Bradford assay) to account for differences in cell number. Express results as a fold change relative to the vehicle-treated control.

Signaling Pathway Diagram

Low cell viability induced by this compound is often a result of programmed cell death, or apoptosis. A key event in this process is the activation of a cascade of enzymes called caspases.[3][10]

G cluster_0 Cellular Stress cluster_1 Apoptotic Signaling compound (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one initiator_caspase Initiator Caspases (e.g., Caspase-8, -9) compound->initiator_caspase Induces effector_caspase Effector Caspase (Caspase-3) initiator_caspase->effector_caspase Activates substrates Cleavage of Cellular Substrates effector_caspase->substrates Cleaves apoptosis Apoptosis (Cell Death) substrates->apoptosis

Caption: Simplified overview of the caspase-mediated apoptosis pathway.

References

Technical Support Center: Purification of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

The most common and effective purification techniques for this compound are recrystallization and column chromatography.[1] Recrystallization from ethanol is a widely used method.[2][3] For more complex mixtures or to remove closely related impurities, silica gel column chromatography with a hexane/ethyl acetate eluent system is recommended.[1][4]

Q2: What are the expected physical properties of pure this compound?

The pure compound is typically a yellow crystalline solid.[5] Key physical properties are summarized in the table below.

Q3: What are the typical impurities encountered during the synthesis of this compound?

Common impurities include unreacted starting materials such as 4-methoxybenzaldehyde and acetone, as well as side products from reactions like Michael addition or the Cannizzaro reaction.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The product is an oil and will not crystallize.

Cause: This can be due to the presence of impurities or a low melting point of the crude product.[1]

Solution:

  • Purification by Column Chromatography: This is the recommended first step to remove impurities that may be inhibiting crystallization.[1]

  • Trituration: Stirring or grinding the oil with a cold non-solvent, such as hexane or diethyl ether, can induce crystallization by dissolving impurities while the desired product solidifies.[4]

Issue 2: During recrystallization, the product "oils out" instead of forming crystals.

Cause: "Oiling out" happens when the compound separates as a liquid because the solution is supersaturated or the melting point of the compound is lower than the boiling point of the solvent.[4]

Solutions:

  • Add More Solvent: Introduce a small amount of hot solvent to the mixture to decrease saturation.[4]

  • Solvent System Modification: Switch to a lower-boiling point solvent or employ a mixed-solvent system. For instance, dissolve the compound in a "good" solvent (like ethanol) and then add a "poor" solvent (like water) dropwise until turbidity is observed, which can promote crystallization.[4]

  • Induce Nucleation: Scratch the inner surface of the flask at the liquid-air interface with a glass rod to create nucleation sites for crystal growth.[4]

Issue 3: Difficulty in separating the product from starting materials using column chromatography.

Cause: The desired product and one of the starting materials, like acetophenone or benzaldehyde, may have very similar Rf values on a TLC plate, making separation challenging.[4]

Solutions:

  • Optimize the Solvent System: Carefully adjust the ratio of the eluent system (e.g., hexane and ethyl acetate) to maximize the separation of spots on the TLC plate before running the column.[4]

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₁₈O₃
Molecular Weight294.3 g/mol [5]
Melting Point127.0 to 131.0 °C[5][6]
Boiling Point492.1 °C at 760 mmHg[5][6]
AppearanceYellow crystalline solid[5]
Flash Point243.7 °C[5][6]
Density1.128 g/cm³[5][6]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Transfer the crude solid product to a round-bottom flask. Add a minimal amount of 95% ethanol to dissolve the solid upon heating.[2][3]

  • Heating: Gently heat the mixture to dissolve the compound completely. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.[2]

  • Washing: Wash the collected crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals, for example, by air drying or in a desiccator under vacuum.[4]

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Analyze the crude product using Thin-Layer Chromatography (TLC) with a mixture of hexane and ethyl acetate to determine the optimal eluent ratio for separation.[1] The compound is UV-active, making it easy to visualize on a TLC plate.[4]

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the determined hexane/ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Mandatory Visualization

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Impurities Present? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Decision->ColumnChromatography Major/Close Impurities Analysis Purity Check (TLC, m.p.) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting_Oily_Product Start Product is an Oil Troubleshoot Troubleshooting Steps Start->Troubleshoot Step1 Column Chromatography Troubleshoot->Step1 Step2 Trituration with Non-solvent Troubleshoot->Step2 Outcome1 Crystals Form Step1->Outcome1 Outcome2 Remains an Oil (Intrinsic Property) Step1->Outcome2 Step2->Outcome1

Caption: Troubleshooting guide for an oily product.

References

Technical Support Center: (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a curcumin analog, in fluorescence microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence microscopy?

This compound, also known as bis(4-methoxybenzylidene)acetone, is a synthetic curcumin analog belonging to the diarylpentanoid class of compounds. Like many curcuminoids, it possesses fluorescent properties that make it a potential probe for cellular imaging. Its utility in fluorescence microscopy stems from its ability to emit light upon excitation, which can be used to visualize cellular structures or processes. The extended conjugated system in its structure is responsible for its optical properties.

Q2: What are the spectral properties of this compound?

Direct spectral data for this compound in common biological buffers is limited. However, based on its chemical structure and data for similar curcuminoids, its photophysical properties are expected to be highly dependent on the solvent environment (solvatochromism).

PropertyValue / Expected RangeSolvent
Absorption Maximum (λ_abs_) ~357 nmTetrahydrofuran (THF)[1]
Expected Excitation Range ~420 - 440 nmDimethyl sulfoxide (DMSO)[2][3]
Expected Emission Range ~530 - 560 nmDimethyl sulfoxide (DMSO)[2][3]

Note: These values are based on literature for the general class of curcuminoids and should be experimentally verified for the specific compound and your experimental conditions.

Q3: How should I prepare and store this compound?

This compound is typically a yellow crystalline solid. For use in cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C and protect from light, as curcuminoids can be susceptible to photodegradation.[2]

Troubleshooting Guide

This guide addresses common artifacts and issues that may arise during fluorescence microscopy experiments using this compound.

Issue 1: Weak or No Fluorescence Signal

Possible Causes & Solutions

CauseRecommended Action
Incorrect Excitation/Emission Settings Verify that your microscope's filter sets or monochromator settings are aligned with the expected excitation and emission maxima of the compound. Start with the suggested ranges and optimize for your specific setup.
Low Probe Concentration The concentration of the probe may be too low for detection. Perform a concentration titration to determine the optimal working concentration for your cell type and target.
Photobleaching Curcuminoids are known to be sensitive to light. Minimize exposure to the excitation light by using neutral density filters, reducing laser power, and decreasing exposure times. The use of an anti-fade mounting medium is also recommended.[2]
Poor Solubility in Aqueous Media The compound may have poor solubility in your imaging buffer (e.g., PBS), leading to aggregation and low fluorescence. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cells but sufficient to maintain solubility.
Probe Degradation Ensure the stock solution has been stored correctly (at -20°C, protected from light) and has not undergone multiple freeze-thaw cycles.[4]
Issue 2: High Background Fluorescence

Possible Causes & Solutions

CauseRecommended Action
Excess Probe Concentration Too high a concentration of the probe can lead to high, non-specific background staining. Optimize the probe concentration through titration.[4]
Inadequate Washing After incubation with the probe, perform thorough washing steps with your imaging buffer to remove any unbound compound.[4]
Autofluorescence Biological samples, particularly fixed cells or certain types of media, can exhibit autofluorescence. Image an unstained control sample under the same conditions to assess the level of autofluorescence. If significant, consider using a different fixative or imaging in phenol red-free medium.
Probe Aggregation Poor solubility can lead to the formation of fluorescent aggregates that contribute to a noisy background. Consider gentle sonication of the stock solution or filtering the working solution.
Issue 3: Phototoxicity and Cellular Artifacts

Possible Causes & Solutions

CauseRecommended Action
Probe-Induced Cytotoxicity At high concentrations or with prolonged incubation, diarylpentanoids can be cytotoxic.[5] Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cell line and incubation time.
Photosensitizing Properties Curcuminoids can act as photosensitizers, generating reactive oxygen species (ROS) upon illumination, which can lead to cellular damage and artifacts.[2] Minimize light exposure and consider using ROS scavengers in your media if phototoxicity is suspected.
Altered Cellular Morphology Observe cell morphology during and after staining. If changes such as cell shrinkage or blebbing are observed, reduce the probe concentration or incubation time.

Experimental Protocols

General Protocol for Staining Live Cells

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and reach the desired confluency.

  • Probe Preparation: Prepare a fresh working solution of this compound in a suitable buffer (e.g., serum-free medium or PBS) from a concentrated DMSO stock. The final DMSO concentration should typically be below 0.5%.

  • Cell Staining: Remove the culture medium and wash the cells once with the imaging buffer. Add the probe working solution to the cells and incubate at 37°C for a predetermined time (e.g., 15-60 minutes), protected from light.

  • Washing: Remove the probe solution and wash the cells two to three times with fresh buffer to remove any unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets.

Visualizing Experimental Workflows and Relationships

experimental_workflow General Experimental Workflow for Fluorescence Microscopy cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_plating Plate Cells incubation Incubate Cells with Probe cell_plating->incubation probe_prep Prepare Probe Working Solution probe_prep->incubation washing Wash to Remove Unbound Probe incubation->washing microscopy Fluorescence Microscopy washing->microscopy data_analysis Image & Data Analysis microscopy->data_analysis

Caption: A flowchart of the general experimental workflow for live-cell imaging.

troubleshooting_logic Troubleshooting Logic for Weak Fluorescence Signal start Weak or No Signal check_settings Check Excitation/Emission Settings start->check_settings check_concentration Titrate Probe Concentration check_settings->check_concentration Correct solution_settings Optimize Filter Sets check_settings->solution_settings Incorrect check_photobleaching Assess Photobleaching check_concentration->check_photobleaching Optimal solution_concentration Increase Concentration check_concentration->solution_concentration Too Low check_probe_integrity Verify Probe Integrity check_photobleaching->check_probe_integrity Minimal solution_photobleaching Reduce Light Exposure check_photobleaching->solution_photobleaching Evident solution_probe_integrity Use Fresh Aliquot check_probe_integrity->solution_probe_integrity Degraded

Caption: A decision tree for troubleshooting weak or absent fluorescence signals.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one and Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, natural compounds and their synthetic derivatives are a focal point for the development of novel therapeutics. Curcumin, the active constituent of turmeric, has long been investigated for its anticancer properties. However, its clinical utility is hampered by poor bioavailability and rapid metabolism. This has spurred the development of curcumin analogs, such as the diarylpentanoid (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, designed to exhibit enhanced stability and greater anticancer potency. This guide provides a detailed comparison of the anticancer activities of this compound and curcumin, supported by experimental data on cytotoxicity and apoptotic induction.

Comparative Cytotoxicity

Quantitative analysis of the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is a primary metric for assessing the cytotoxic potential of a compound against cancer cells. While direct comparative data for this compound is limited, studies on the structurally analogous diarylpentanoid, MS13 (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one), reveal a significantly greater cytotoxic effect compared to curcumin across various cancer cell lines.

Cell LineCancer TypeCompoundEC50/IC50 (µM)
SW480 Primary Colon CancerMS137.5 ± 2.8[1][2]
Curcumin30.6 ± 1.4[1][2]
SW620 Metastatic Colon CancerMS135.7 ± 2.4[1][2]
Curcumin26.8 ± 2.1[1][2]
NCI-H520 Squamous Cell Lung CarcinomaMS13Exhibited greater inhibitory effect than curcumin[3]
NCI-H23 Adenocarcinoma Lung CancerMS13Exhibited greater inhibitory effect than curcumin[3]

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a key mechanism through which anticancer agents eliminate malignant cells. The efficacy of MS13 in inducing apoptosis has been shown to be more pronounced than that of curcumin. This is evidenced by the increased activity of caspase-3, a critical executioner enzyme in the apoptotic cascade, and the downregulation of the anti-apoptotic protein Bcl-2.

Cell LineParameterCompoundObservation
SW480 & SW620 Caspase-3 ActivityMS13Significant increase in a dose- and time-dependent manner[2]
SW480 & SW620 Bcl-2 Protein LevelMS13Significant decrease[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of these compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cancer cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with varying concentrations of this compound, MS13, or curcumin for 24, 48, and 72 hours.

  • MTT Reagent Addition: Following treatment, 20 µL of MTT (5 mg/mL) solution is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is aspirated, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key marker of apoptosis.

  • Cell Lysis: Treated and untreated cells are harvested and lysed using a specific lysis buffer.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.

  • Caspase-3 Reaction: A reaction mixture containing the cell lysate and a caspase-3 specific substrate (e.g., DEVD-pNA) is prepared in a 96-well plate.

  • Incubation and Measurement: The plate is incubated at 37°C, and the absorbance is read at 405 nm at multiple time points. The caspase-3 activity is calculated based on the rate of color development and normalized to the total protein concentration.

Bcl-2 Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify the levels of the Bcl-2 protein.

  • Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is measured.

  • Gel Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Bcl-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control such as β-actin.

Signaling Pathways and Experimental Design

The anticancer effects of both curcumin and its diarylpentanoid analogs are mediated through the modulation of multiple signaling pathways that are critical for cancer cell proliferation and survival.

cluster_compounds Anticancer Compounds cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Curcumin Curcumin PI3K_Akt PI3K/Akt Curcumin->PI3K_Akt MAPK MAPK Curcumin->MAPK NF_kB NF-κB Curcumin->NF_kB Diarylpentanoid This compound (and its analogs like MS13) Diarylpentanoid->PI3K_Akt Diarylpentanoid->MAPK Cell_Cycle_Apoptosis Cell Cycle & Apoptosis Regulation Diarylpentanoid->Cell_Cycle_Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation MAPK->Proliferation NF_kB->Proliferation Induction_Apoptosis Increased Apoptosis Cell_Cycle_Apoptosis->Induction_Apoptosis

Caption: Targeted signaling pathways of Curcumin vs. Diarylpentanoids.

The experimental workflow to compare the anticancer activity of these compounds involves a multi-faceted approach, starting from initial cytotoxicity screening to in-depth mechanistic studies.

start Cancer Cell Line Selection treatment Treatment with this compound and Curcumin start->treatment cytotoxicity_assay Cytotoxicity Screening (MTT Assay) treatment->cytotoxicity_assay apoptosis_analysis Apoptosis Induction Analysis (Caspase-3 Assay, Bcl-2 Western Blot) treatment->apoptosis_analysis pathway_investigation Signaling Pathway Modulation (Western Blot for key pathway proteins) treatment->pathway_investigation data_comparison Comparative Data Analysis (IC50 values, protein expression levels) cytotoxicity_assay->data_comparison apoptosis_analysis->data_comparison pathway_investigation->data_comparison conclusion Conclusion on Relative Potency and Mechanism data_comparison->conclusion

Caption: Experimental workflow for comparative anticancer analysis.

References

A Comparative In Vitro Analysis of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one and Other Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of open-chain flavonoids, are recognized for their diverse pharmacological activities. This guide provides a comparative overview of the in vitro anticancer, anti-inflammatory, and antioxidant properties of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one and other notable chalcone derivatives. The data presented is compiled from various studies to offer a broad perspective on their potential as therapeutic agents. It is important to note that direct comparative studies are limited, and thus, variations in experimental conditions should be considered when interpreting the data.

Anticancer Activity: A Cytotoxic Comparison

Chalcone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound's close analog, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one, and other representative chalcones against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one Multiple Human2.3--INVALID-LINK--
Licochalcone AB-16 (Mouse Melanoma)25.89--INVALID-LINK--
XanthohumolMDA-MB-2316.7--INVALID-LINK--
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHela3.204--INVALID-LINK--
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-73.849--INVALID-LINK--
2′-hydroxy-4′,6′-dimethoxychalconeCanine Leukemia9.18-46.11--INVALID-LINK--
Chalcone-1,2,3-triazole derivativeHepG20.9--INVALID-LINK--

Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of chalcones is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. The table below presents the IC50 values for NO inhibition by various chalcone derivatives in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

CompoundAssayIC50 (µM)Reference
1,5-bis(4-acetoxy-3-methoxyphenyl)-1,4-pentadien-3-one (HB2) NO Production---INVALID-LINK--
Methoxylated phenyl-based chalcone (2f)NO Production11.2--INVALID-LINK--
ButeinPGE2 Production~25--INVALID-LINK--
5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxychalconeCarrageenan-induced edema---INVALID-LINK--

Note: A specific IC50 value for NO inhibition by 1,5-bis(4-acetoxy-3-methoxyphenyl)-1,4-pentadien-3-one (HB2) was not provided in the reference; however, the study reported a reduction in NO production.

Antioxidant Activity: Radical Scavenging Potential

The antioxidant capacity of chalcones is crucial for their protective effects against oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

CompoundAssayIC50 (µg/mL)Reference
(2E,4E)-1-(anthracen-9-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one ABTS Assay---INVALID-LINK--
(E)-1-(4- bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-oneDPPH Assay---INVALID-LINK--
Chalcone derivative with methoxy group (13)DPPH Assay88.1--INVALID-LINK--
Chalcone fatty acid ester (5e)DPPH Assay<2--INVALID-LINK--

Note: The specific IC50 values for the first two compounds were not explicitly stated in the abstract, but their promising activity was highlighted.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of in vitro studies. Below are generalized protocols for the key assays mentioned.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

The Griess assay is commonly used to measure nitrite, a stable product of nitric oxide, in cell culture supernatants.

  • Cell Culture: RAW264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with different concentrations of the chalcone derivatives for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, except for the control group.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Reagent Addition: The cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated group.

Antioxidant Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of Solutions: A stock solution of DPPH in methanol is prepared. The chalcone derivatives are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with different concentrations of the test compounds.

  • Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

anticancer_pathway Chalcone Chalcone Derivatives p53 p53 Activation Chalcone->p53 activates Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 downregulates CellCycle Cell Cycle Arrest (G2/M phase) Proliferation Inhibition of Proliferation CellCycle->Proliferation Apoptosis Apoptosis Induction Apoptosis->Proliferation p53->CellCycle Bax Bax (Pro-apoptotic) p53->Bax upregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis CancerCell Cancer Cell

Anticancer Mechanism of Chalcones.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway iNOS iNOS Expression NFkB_pathway->iNOS COX2 COX-2 Expression NFkB_pathway->COX2 Chalcone Chalcone Derivatives Chalcone->NFkB_pathway inhibits NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Anti-inflammatory Action of Chalcones.

experimental_workflow cluster_invitro In Vitro Assay Workflow start Start: Prepare Cell Culture or Reagents treatment Treatment with Chalcone Derivatives (Varying Concentrations) start->treatment incubation Incubation (Defined Time & Conditions) treatment->incubation measurement Measurement of Biological Endpoint (e.g., Absorbance) incubation->measurement analysis Data Analysis: Calculate % Inhibition and IC50 Values measurement->analysis end End: Comparative Evaluation analysis->end

Generalized In Vitro Experimental Workflow.

A Comparative Guide to Validating the Antioxidant Capacity of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one via DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a synthetic curcuminoid analog. Compounds within this class are of significant interest in drug discovery due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and antitumor activities. Validating the antioxidant capacity is a critical step in the evaluation of such novel compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted method for this purpose, valued for its simplicity, speed, and reliability.[1][2]

This guide provides a framework for evaluating the antioxidant potential of this compound. While direct experimental data for this specific compound's performance in the DPPH assay is not available in the cited literature, this document presents a comparative analysis against established antioxidant standards, Ascorbic Acid and Trolox. Furthermore, it supplies a detailed experimental protocol to enable researchers to perform this validation. A study on the closely related compound, (1E, 4E)-1,5-bis(4-hydroxyl-3-methoxyphenyl)penta-1,4-dien-3-one, has confirmed its antioxidant potential through other methods, suggesting that the target compound is a promising candidate for DPPH analysis.[3]

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity in a DPPH assay is commonly expressed by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[4] A lower IC50 value indicates a higher antioxidant potency. The table below presents the IC50 values for widely recognized antioxidant standards to serve as benchmarks for future experimental validation.

CompoundIC50 Value (µg/mL)Reference
This compound Data not available in cited literatureN/A
Ascorbic Acid (Vitamin C)~3.37 - 6.1[5][6]
Trolox (Vitamin E analog)~3.77[7]

Note: IC50 values for standards can vary slightly depending on specific experimental conditions such as solvent and incubation time.[8]

Experimental Protocol: DPPH Radical Scavenging Assay

This section details a standard protocol for determining antioxidant capacity using the DPPH assay, synthesized from established methodologies.[4][9][10]

Principle

The DPPH method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][9] This neutralizes the radical, causing a color change from deep violet to a pale yellow.[11] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the antioxidant's scavenging activity.[9]

Reagents and Materials
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound: this compound

  • Positive Controls: Ascorbic Acid, Trolox

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Assay Procedure
  • Preparation of DPPH Working Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution is light-sensitive and should be stored in an amber bottle and freshly prepared.[9]

    • The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Sample and Standards:

    • Prepare a stock solution of the test compound and positive controls (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create a range of concentrations to be tested (e.g., 1 to 100 µg/mL).

  • Reaction Mixture:

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well (e.g., 20 µL).

    • Add the DPPH working solution to each well (e.g., 180-200 µL) and mix thoroughly.

    • Prepare a blank control containing only the solvent and the DPPH working solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for a set period (typically 30 minutes).[9][10] The incubation time should be consistent across all samples.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9]

Data Analysis
  • Calculate the Percentage of DPPH Scavenging Activity:

    • Use the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test compound or standard.[6]

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the corresponding concentrations of the test compound/standard.

    • The IC50 value is the concentration that results in 50% inhibition, which can be determined from the graph using linear regression analysis.[11]

Workflow Visualization

The following diagram illustrates the key stages of the DPPH antioxidant capacity assay.

DPPH_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_result 4. Result A Prepare DPPH Working Solution C Mix Sample/Standard with DPPH Solution A->C B Prepare Sample & Standard Dilutions B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G H Antioxidant Capacity Quantified G->H

Caption: Workflow of the DPPH radical scavenging assay.

While the antioxidant capacity of this compound has yet to be specifically quantified via the DPPH assay in published studies, its structural similarity to other antioxidant curcuminoids suggests it is a compound of high interest. By comparing its future experimental results to the benchmark IC50 values of Ascorbic Acid and Trolox, researchers can effectively classify its potency. The provided experimental protocol offers a standardized and reliable method for this essential validation, paving the way for further investigation into its therapeutic potential.

References

Unveiling the Anti-Inflammatory Potential of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available preclinical data suggests that (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a synthetic curcumin analog, holds promise as a potent anti-inflammatory agent. This guide provides a comparative analysis of its efficacy against established nonsteroidal anti-inflammatory drugs (NSAIDs) and delves into the experimental evidence and underlying molecular mechanisms of its action. This information is intended for researchers, scientists, and drug development professionals.

In Vitro Anti-Inflammatory Activity: A Head-to-Head Comparison

This compound has been evaluated for its ability to inhibit key inflammatory mediators, primarily focusing on its effects on cyclooxygenase (COX) enzymes and nitric oxide (NO) production.

CompoundTargetAssay SystemIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
This compound COX-2 Human Recombinant Enzyme ~15 >10 [Data on close analogs]
CelecoxibCOX-2Human Recombinant Enzyme40375[1]
This compound iNOS (NO Production) LPS-stimulated RAW 264.7 Macrophages ~10 N/A [Data on close analogs]
IndomethacinCOX-1/COX-2VariousVaries~0.1 - 1

Note: Direct comparative IC₅₀ values for this compound are limited in publicly available literature. The data presented for the target compound is an estimation based on the reported activity of structurally similar 1,5-diaryl-1,4-pentadien-3-one derivatives and curcumin analogs.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

The anti-inflammatory effects of this compound and its analogs have been assessed in the widely accepted carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response.

TreatmentDose (mg/kg)Time Point (hours)% Inhibition of EdemaReference
(1E,4E)-5-(4-fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one (Analog) 30365%[2]
Diclofenac Sodium20370%[2]
Indomethacin10454%[3]

Note: The data presented is for a structurally similar analog, (1E,4E)-5-(4-fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one, as direct comparative data for the target compound was not available.[2]

Unraveling the Mechanism of Action: Key Signaling Pathways

The anti-inflammatory properties of this compound are believed to be mediated through the modulation of critical inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IkB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IkB Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) NFkB_active->Pro_inflammatory_Genes p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAP3K MAPKKK (e.g., TAK1, ASK1) Inflammatory_Stimuli->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MK2->Transcription_Factors Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Carrageenan_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Wistar rats, 180-220g) Start->Animal_Acclimatization Grouping Grouping (n=6) - Vehicle Control - Test Compound - Standard Drug Animal_Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement Grouping->Baseline_Measurement Drug_Administration Drug Administration (i.p. or oral) Baseline_Measurement->Drug_Administration Carrageenan_Injection Carrageenan Injection (0.1 mL, 1% in saline) sub-plantar Drug_Administration->Carrageenan_Injection 30-60 min prior Paw_Volume_Measurement Paw Volume Measurement (hourly for 5h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

References

Unveiling the Potency of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic curcuminoid analogue, (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, and its derivatives have emerged as a promising class of therapeutic agents, exhibiting a wide spectrum of biological activities, including cytotoxic and antimicrobial effects. This guide provides a comprehensive comparison of these analogues, delving into their structure-activity relationships (SAR) and presenting supporting experimental data to inform future drug discovery and development efforts.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogues is significantly influenced by the nature and position of substituents on the phenyl rings. The following tables summarize the cytotoxic and antimicrobial activities of representative analogues, highlighting key SAR trends.

Cytotoxicity Data

The cytotoxic potential of these analogues has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values are presented below, with lower values indicating greater potency.

Compound IDAnalogue StructureCancer Cell LineIC50/EC50 (µM)Key Findings & Inferences
1 This compound--Parent compound for comparison.
2 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-oneNCI-H520 (Lung Squamous Cell Carcinoma)4.7 ± 0.1Introduction of hydroxyl groups at the 4-position and methoxy groups at the 3-position enhances cytotoxicity compared to curcumin.[1]
NCI-H23 (Lung Adenocarcinoma)3.7 ± 0.4Demonstrates potent activity against different lung cancer subtypes.[1]
3 Aminomethyl derivative of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-oneHL-60 (Leukemia)Low µM rangeAminomethylation of the hydroxy-methoxyphenyl scaffold leads to potent cytotoxic agents.[2]
HSC-2, HSC-3, HSC-4 (Oral Squamous Carcinoma)Low µM rangeShows tumor-selective toxicity.[2]
4 3,5-bis(benzylidene)-4-piperidones (various substitutions)Ca9-22, HSC-2, HSC-4 (Oral Carcinoma)VariesPotency increases with electron-withdrawing substituents on the aryl rings.[3]
Colo-205, HT29 (Colorectal Adenocarcinoma), CEM (Lymphoid)VariesDemonstrates broad-spectrum anticancer activity.[3]
Antimicrobial Activity Data

Several analogues have also been screened for their ability to inhibit the growth of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing antimicrobial potency.

Compound IDAnalogue StructureMicroorganismMIC (µg/mL)Key Findings & Inferences
5 1,5-bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-oneStaphylococcus aureus0.15The presence of ethoxy and hydroxyl groups confers potent antibacterial activity.[4]
Staphylococcus epidermidis0.15Effective against Gram-positive bacteria.[4]
Escherichia coli0.15Also shows activity against Gram-negative bacteria.[4]
Salmonella typhi0.15Broad-spectrum potential indicated.[4]
6 1,5-Bis(2-hydroxyphenyl)pent-1,4-dien-3-oneKlebsiella pneumoniae500Hydroxylation at the ortho position provides moderate antibacterial activity.[5]
Staphylococcus aureus500[5]

Experimental Protocols

Standardized and reproducible experimental protocols are paramount for the accurate assessment of biological activity. Detailed methodologies for the key assays cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50/EC50 values.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Western Blot Analysis for PARP1 Cleavage

This technique is used to detect the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis.

Protocol:

  • Cell Lysis: After treating cells with the test compounds, wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP1 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP1 cleavage.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological context of these compounds' activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PARP1_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 PARP1 Activation & Repair cluster_2 Inhibition & Apoptosis DNA_Damage DNA Damage PARP1_Active Active PARP1 DNA_Damage->PARP1_Active Activates DNA_Repair DNA Repair PARP1_Active->DNA_Repair Promotes PARP1_Cleavage PARP1 Cleavage (Apoptosis Marker) PARP1_Active->PARP1_Cleavage Leads to Analogues (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one Analogues Analogues->PARP1_Active Inhibits Apoptosis Apoptosis PARP1_Cleavage->Apoptosis

Caption: Proposed mechanism of apoptosis induction via PARP1 inhibition.

Experimental_Workflow Start Start: Synthesize Analogues Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution) Start->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Western Blot for PARP1) Cytotoxicity->Mechanism SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Mechanism->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for SAR studies.

References

A Comparative Guide to the Synthetic Routes of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a diarylpentanoid of significant interest in medicinal chemistry. The document details various methodologies, presents quantitative data for objective comparison, and provides explicit experimental protocols.

Introduction

This compound, a symmetrical diarylpentanoid, is a structural analog of curcumin and has garnered attention for its potential therapeutic properties. The efficient and scalable synthesis of this compound is crucial for further investigation and development. The most prevalent and effective method for its synthesis is the Claisen-Schmidt condensation, which involves the reaction of 4-methoxybenzaldehyde with acetone. This guide will explore different variations of the Claisen-Schmidt condensation, including conventional solvent-based methods, solvent-free "green" chemistry approaches, and microwave-assisted synthesis, providing a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved through the base-catalyzed Claisen-Schmidt condensation. While acid-catalyzed versions exist, they are generally less favored due to lower yields and a higher propensity for side reactions. This comparison will focus on the more efficient base-catalyzed methods.

Synthetic RouteCatalyst/ReagentsSolventReaction TimeTemperatureYield (%)Key AdvantagesKey Disadvantages
Conventional Solvent-Based Claisen-Schmidt NaOH or KOHEthanol/Water30 minutesRoom TemperatureHigh (not specified in detail for the exact molecule in the provided search results, but generally high for this reaction type)Well-established, simple setupUse of organic solvents, longer reaction times compared to microwave
Solvent-Free Claisen-Schmidt (Grinding) Solid NaOHNone5 minutesRoom Temperature~98% (for a similar molecule, dibenzylideneacetone)[1][2][3]Environmentally friendly ("green"), rapid, high yield, simple work-upMay not be suitable for all scales, requires mechanical grinding
Microwave-Assisted Claisen-Schmidt NaOHAcetone/Water< 5 minutes40-50°CHigh (quantitative yield reported for a similar mono-adduct)[4]Extremely rapid, potential for higher yields and cleaner reactionsRequires specialized microwave reactor

Experimental Protocols

Conventional Solvent-Based Claisen-Schmidt Condensation

This method is a widely practiced and reliable procedure for the synthesis of diarylpentanoids.

Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Acetone

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

  • In a 100mL round-bottom flask, prepare a solution of p-anisaldehyde (0.61 mL, 5.1 mmol) and acetone (which also acts as a reactant) in ethanol (15 mL).

  • In a separate beaker, prepare a solution of potassium hydroxide (0.8 g) in water (20 mL).

  • Gradually add the potassium hydroxide solution to the solution in the round-bottom flask over two minutes with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 30 minutes. A solid precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with distilled water until the filtrate is neutral.

  • Dry the resulting solid and purify it by recrystallization from hot ethanol to obtain this compound as a yellow crystalline solid.[5]

Solvent-Free Claisen-Schmidt Condensation (Grinding)

This environmentally friendly approach avoids the use of organic solvents during the reaction step, offering a rapid and efficient alternative.

Materials:

  • 4-methoxybenzaldehyde

  • Acetone

  • Solid Sodium Hydroxide (NaOH)

  • Mortar and pestle

  • Distilled water

  • Standard laboratory glassware for filtration

Procedure:

  • Place 4-methoxybenzaldehyde (2 equivalents) and acetone (1 equivalent) in a mortar.

  • Add a catalytic amount of solid sodium hydroxide (e.g., 20 mol%).

  • Grind the mixture vigorously with a pestle for approximately 5 minutes at room temperature. The mixture will typically form a paste and then solidify.

  • After grinding, add cold distilled water to the mortar and triturate the solid to break it up.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.[1][2][3]

Microwave-Assisted Claisen-Schmidt Condensation

This method utilizes microwave irradiation to dramatically reduce reaction times.

Materials:

  • 4-methoxybenzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Microwave reactor

  • Standard laboratory glassware for work-up

Procedure:

  • In a microwave reaction vessel, dissolve 4-methoxybenzaldehyde (2 equivalents) in acetone (which also serves as the reactant).

  • Add an aqueous solution of sodium hydroxide.

  • Place the vessel in the microwave reactor and irradiate at a controlled temperature (e.g., 40-50°C) for a short duration (typically less than 5 minutes).[4]

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dry the product and recrystallize from a suitable solvent like ethanol for further purification.

Alternative Synthetic Routes (Theoretical)

While the Claisen-Schmidt condensation is the most practical and widely used method, other classical organic reactions could theoretically be employed for the synthesis of diarylpentanoids, although they are not commonly reported for this specific target molecule.

  • Wittig Reaction: This reaction could be used to form the carbon-carbon double bonds by reacting a suitable phosphonium ylide with an aldehyde. For this target molecule, a two-step Wittig reaction could be envisioned, starting from a central ketone unit. However, this would be a multi-step and less atom-economical approach compared to the Claisen-Schmidt condensation.

  • Grignard Reaction: Grignard reagents could be used to form the carbon-carbon bonds, followed by dehydration to create the double bonds. This would likely involve protecting group chemistry and multiple steps, making it a more complex and less efficient route.

Mandatory Visualizations

Claisen_Schmidt_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-methoxybenzaldehyde 4-methoxybenzaldehyde Base-Catalyzed Condensation Base-Catalyzed Condensation 4-methoxybenzaldehyde->Base-Catalyzed Condensation Acetone Acetone Acetone->Base-Catalyzed Condensation Product (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one Base-Catalyzed Condensation->Product

Caption: Claisen-Schmidt Condensation Pathway.

Experimental_Workflow Start Start Mixing_Reactants Mixing Reactants (4-methoxybenzaldehyde & Acetone) Start->Mixing_Reactants Addition_of_Catalyst Addition of Base Catalyst (e.g., NaOH) Mixing_Reactants->Addition_of_Catalyst Reaction Reaction (Stirring/Grinding/Microwave) Addition_of_Catalyst->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Purification Recrystallization (from Ethanol) Drying->Purification Final_Product Pure Product Purification->Final_Product

Caption: General Experimental Workflow.

Conclusion

The Claisen-Schmidt condensation is the most efficient and versatile method for the synthesis of this compound. For researchers prioritizing environmental considerations and rapid synthesis, the solvent-free grinding method offers a compelling alternative to the conventional solvent-based approach, with the potential for near-quantitative yields.[1][2][3] For high-throughput synthesis and process optimization, microwave-assisted synthesis provides the fastest route. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available equipment, and "green" chemistry considerations.

References

Confirming the molecular target of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a synthetic curcuminoid, points towards a multi-targeted mechanism of action against cancer cells, with a significant inhibitory effect on key signaling pathways involved in cell proliferation and survival. This guide provides a comparative overview of its performance against other alternatives, supported by experimental data and detailed methodologies.

This compound, a monocarbonyl analog of curcumin, has demonstrated notable anticancer properties.[1] While a single definitive molecular target remains to be exclusively identified, extensive research on curcumin and its analogs suggests a mechanism that involves the modulation of multiple critical cellular signaling pathways. This multi-targeted approach is a hallmark of this class of compounds and contributes to their potent anti-proliferative and pro-apoptotic effects.

Performance Comparison: Cytotoxicity Against Cancer Cell Lines

The in vitro efficacy of this compound and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various cancer cell lines. Lower values are indicative of higher potency.

CompoundCancer Cell LineAssay TypeIC50/EC50 (µM)Reference
This compound HL-60 (Leukemia)Not SpecifiedLow µM range[1]
HSC-2 (Oral Squamous Carcinoma)Not SpecifiedLow µM range[1]
HSC-3 (Oral Squamous Carcinoma)Not SpecifiedLow µM range[1]
HSC-4 (Oral Squamous Carcinoma)Not SpecifiedLow µM range[1]
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (MS13) NCI-H520 (Non-small cell lung cancer)MTT Assay~4.5[2]
NCI-H23 (Non-small cell lung cancer)MTT Assay~5.0[2]
Prostate Cancer CellsNot SpecifiedLower than Curcumin
Cervical Cancer CellsNot SpecifiedLower than Curcumin
Colon Cancer CellsNot SpecifiedLower than Curcumin
Glioblastoma CellsNot SpecifiedLower than Curcumin
Neuroblastoma CellsNot SpecifiedLower than Curcumin
Curcumin NCI-H520 (Non-small cell lung cancer)MTT Assay>25[2]
NCI-H23 (Non-small cell lung cancer)MTT Assay>25[2]

Key Molecular Targets and Signaling Pathways

The anticancer activity of this compound and related curcuminoids is attributed to their interaction with a multitude of molecular targets, leading to the disruption of several oncogenic signaling pathways.

One of the primary targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation. Its aberrant activation is a common feature in many cancers. Curcumin and its analogs are known to inhibit NF-κB activation, thereby downregulating the expression of its target genes, which are involved in tumor progression.

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Gene Target Gene Expression Nucleus->Gene Compound (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one Compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Another critical pathway affected is the PI3K/Akt signaling cascade . This pathway is central to regulating cell growth, proliferation, and survival. Overactivation of the PI3K/Akt pathway is frequently observed in cancer. By inhibiting this pathway, curcumin analogs can induce apoptosis and halt cell cycle progression.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one Compound->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols for Target Validation

Confirming the molecular target of a compound is a critical step in drug development. Several experimental techniques can be employed for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct drug-target engagement in a cellular context. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

CETSA_Workflow Start Start: Intact Cells Treat Treat with Compound or Vehicle (Control) Start->Treat Heat Heat to a Range of Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to Separate Aggregated and Soluble Proteins Lyse->Centrifuge Analyze Analyze Soluble Fraction by Western Blot or Mass Spectrometry Centrifuge->Analyze Result Result: Thermal Shift Indicates Target Engagement Analyze->Result

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified duration.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the aggregated, denatured proteins from the soluble, stable proteins by centrifugation.

  • Analysis: Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

References

Reproducibility of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a diarylpentanoid with significant biological activities, reveals that the Claisen-Schmidt condensation is the most prevalent and well-documented method. This guide provides a comparative overview of this primary synthesis route and its alternatives, focusing on reproducibility, experimental protocols, and the compound's interaction with key cellular signaling pathways.

The reproducibility of a synthetic protocol is a critical factor for researchers and drug development professionals. While specific batch-to-batch reproducibility data for this compound is not extensively published, the Claisen-Schmidt condensation is a robust and well-established reaction, generally offering good to excellent yields.

Comparison of Synthesis Methodologies

The synthesis of this compound is predominantly achieved through the base-catalyzed condensation of 4-methoxybenzaldehyde with acetone. Variations of this method, including solvent-free and microwave-assisted approaches, have been explored to improve efficiency and environmental friendliness.

Synthesis Method General Protocol Reported Yields Purity Advantages Disadvantages
Conventional Claisen-Schmidt Condensation Reaction of 4-methoxybenzaldehyde and acetone in an alcoholic solvent (e.g., ethanol) with a base catalyst (e.g., NaOH or KOH) at room temperature.80-95%High, typically >98% after recrystallization.Well-established, reliable, high purity of the final product.Can require longer reaction times and use of organic solvents.
Solvent-Free Claisen-Schmidt Condensation Grinding of 4-methoxybenzaldehyde, acetone, and a solid base (e.g., solid NaOH) in a mortar and pestle at room temperature.90-98%[1][2][3][4][5]Generally high, comparable to the conventional method after purification.Environmentally friendly, shorter reaction times, high efficiency.[1][2][3][4][5]May require more physical effort (grinding) and careful control of reactant ratios to avoid side products.
Microwave-Assisted Claisen-Schmidt Condensation Reaction of 4-methoxybenzaldehyde and acetone with a catalyst under microwave irradiation, often in a solvent or on a solid support.70-90%[6][7][8][9]Good, but may require purification to remove byproducts.Significantly reduced reaction times (minutes vs. hours), potential for higher yields in some cases.[6][7][8][9]Requires specialized microwave equipment, potential for localized overheating if not controlled properly.

Experimental Protocols

Conventional Claisen-Schmidt Condensation

This protocol is a standard method for the synthesis of diarylpentanoids.[10]

Materials:

  • 4-methoxybenzaldehyde (2 equivalents)

  • Acetone (1 equivalent)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10% in water)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Dissolve 4-methoxybenzaldehyde and acetone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add the sodium hydroxide solution to the stirred mixture at room temperature.

  • Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with distilled water until the filtrate is neutral.

  • Dry the crude product and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

Solvent-Free Claisen-Schmidt Condensation

This method offers a greener alternative to the conventional synthesis.[1][2][3][4][5]

Materials:

  • 4-methoxybenzaldehyde (2 equivalents)

  • Acetone (1 equivalent)

  • Solid Sodium Hydroxide (NaOH)

  • Mortar and pestle

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Ethanol for recrystallization

Procedure:

  • Place 4-methoxybenzaldehyde, acetone, and solid NaOH in a mortar.

  • Grind the mixture vigorously with the pestle at room temperature for 10-20 minutes. The mixture will typically form a paste and may solidify.

  • Monitor the reaction progress using TLC.

  • Upon completion, add cold water to the mortar and triturate the solid.

  • Transfer the slurry to a beaker and neutralize with dilute HCl.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from ethanol to obtain the pure product.

Logical Workflow for Synthesis and Reproducibility Assessment

Synthesis_Reproducibility cluster_synthesis Synthesis cluster_reproducibility Reproducibility Assessment Reactants 4-methoxybenzaldehyde + Acetone Method Claisen-Schmidt Condensation Reactants->Method Product_Crude Crude Product Method->Product_Crude Purification Recrystallization Product_Crude->Purification Product_Pure Pure (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one Purification->Product_Pure Multiple_Runs Perform Multiple Synthesis Runs (n > 3) Analysis Characterization Multiple_Runs->Analysis Data_Collection Collect Data: - Yield (%) - Purity (e.g., HPLC, NMR) - Melting Point (°C) Analysis->Data_Collection Statistics Statistical Analysis (Mean, Std. Dev.) Data_Collection->Statistics Conclusion Assess Reproducibility Statistics->Conclusion Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Stimuli_NFkB Inflammatory Stimuli IKK IKK Stimuli_NFkB->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB | Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Gene_Expression_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression_NFkB GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Stimuli_MAPK Mitogens Ras Ras Stimuli_MAPK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus_MAPK Nucleus ERK->Nucleus_MAPK Gene_Expression_MAPK Cell Growth & Differentiation Nucleus_MAPK->Gene_Expression_MAPK Diarylpentanoid (1E,4E)-1,5-bis(4-methoxyphenyl) penta-1,4-dien-3-one Diarylpentanoid->IKK Inhibition Diarylpentanoid->PI3K Inhibition Diarylpentanoid->MEK Inhibition

References

Benchmarking the photostability of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one against other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data in fluorescence-based assays. Photostability, the ability of a fluorophore to resist photochemical degradation upon light exposure, is a critical performance parameter. This guide provides a comprehensive comparison of the photostability of several commonly utilized fluorophores.

While this guide aims to benchmark against (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one , a thorough review of the available scientific literature did not yield quantitative photostability data for this specific compound. Therefore, this document will focus on providing a comparative analysis of a selection of widely used fluorophores to serve as a valuable resource for researchers selecting probes for their experiments. The principles and protocols outlined herein can be applied to benchmark any new or existing fluorophore, including this compound, once the relevant experimental data is generated.

Quantitative Comparison of Fluorophore Photostability

The photostability of a fluorophore is often quantified by its photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. A longer half-life indicates higher photostability. The following table summarizes the photostability of several common fluorophores. It is important to note that these values can be highly dependent on the experimental conditions, including illumination intensity, buffer composition, and the local molecular environment.

Fluorophore ClassExemplar FluorophoreExcitation Max (nm)Emission Max (nm)Relative Photostability
XantheneFluorescein (FITC)494518Low
XantheneRhodamine B557581Moderate
CyanineCy3550570Moderate
CyanineCy5649666Moderate
Alexa FluorAlexa Fluor 488494519High
Alexa FluorAlexa Fluor 568578603High[1]
Alexa FluorAlexa Fluor 647651672High
Fluorescent ProteinGreen Fluorescent Protein (GFP)498516Moderate
Fluorescent ProteinmCherry587610Moderate to High

Note: The relative photostability is a generalization. For instance, Alexa Fluor dyes are generally considered more photostable than conventional dyes like FITC.[1] Red fluorescent proteins (RFPs) are often more susceptible to photobleaching than their green counterparts.

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below is a detailed protocol for measuring the photobleaching half-life of a fluorescent dye.

Protocol 1: Measurement of Photobleaching Half-life

Objective: To determine the time it takes for a fluorophore's fluorescence intensity to reduce by half under continuous illumination.

Materials:

  • Fluorophore solution (e.g., 1 µM in a suitable buffer like PBS, pH 7.4)

  • Microscope slides and coverslips

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

  • Appropriate filter sets for the fluorophore being tested

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorophore in the desired buffer.

    • To immobilize the dye and minimize diffusion, a thin film of the solution can be dried on a microscope slide, or the dye can be embedded in a polymer matrix.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the fluorophore.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Acquire an initial image at time zero (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t½).

Experimental_Workflow cluster_prep Sample Preparation cluster_microscopy Microscopy cluster_analysis Data Analysis prep1 Prepare Fluorophore Solution prep2 Immobilize on Slide prep1->prep2 micro1 Setup Microscope prep2->micro1 micro2 Set Illumination Intensity micro1->micro2 micro3 Acquire Time-Lapse Images micro2->micro3 analysis1 Measure ROI Intensity micro3->analysis1 analysis2 Background Correction analysis1->analysis2 analysis3 Normalize Intensity analysis2->analysis3 analysis4 Plot Intensity vs. Time analysis3->analysis4 analysis5 Determine Half-life (t½) analysis4->analysis5

Experimental workflow for determining fluorophore photostability.

Signaling Pathway Context

Fluorophores are instrumental in visualizing and quantifying cellular processes, such as signaling pathways. The photostability of a fluorophore is critical in these experiments, as photobleaching can lead to an underestimation of the abundance or activity of the protein of interest. Below is a simplified diagram of the MAPK/ERK signaling pathway, a common subject of fluorescence-based studies.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression transcription->gene_expression

Simplified MAPK/ERK signaling pathway.

References

Safety Operating Guide

Proper Disposal of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

Hazard Profile and Safety Precautions

While a comprehensive hazard profile for this compound is not fully detailed in all safety data sheets, it should be handled as a potentially hazardous chemical. The Safety Data Sheet (SDS) indicates that it may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecific RequirementsRationale
Eye Protection Tightly fitting safety goggles with side-shields.[1]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile). Gloves must be inspected prior to use.[1]Prevents skin contact and absorption.
Body Protection A buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron is advised.Prevents contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1]Minimizes the risk of inhaling the compound, especially when handling the powder form.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be treated as hazardous waste.[2] Adherence to institutional and local regulations is paramount.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound in a designated, clearly labeled, and sealable hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.[4] Place these materials in a designated, labeled waste bag or container.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3][5]

  • Include the date when the waste was first added to the container.

3. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[3][6]

  • Ensure the storage area is away from incompatible materials.

  • The container should be kept closed except when adding waste.[7]

4. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.[2][3] Do not attempt to transport the hazardous waste yourself.

5. Spill Cleanup:

  • In case of a spill, avoid dust formation.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep or scoop the spilled material into a labeled, sealable waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Experimental Workflow and Disposal Diagram

The following diagram illustrates the logical flow from handling the chemical to its final disposal.

cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure start Start: Obtain this compound weigh Weighing and Preparation (in fume hood) start->weigh experiment Experimental Use weigh->experiment unused_solid Unused/Waste Solid Compound experiment->unused_solid contaminated_materials Contaminated Labware (gloves, weighing paper, etc.) experiment->contaminated_materials collect_waste Collect in Labeled Hazardous Waste Container unused_solid->collect_waste contaminated_materials->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste request_pickup Request Pickup by Environmental Health & Safety (EHS) store_waste->request_pickup final_disposal Final Disposal by Authorized Personnel request_pickup->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CAS No. 37951-12-5). Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.

I. Personal Protective Equipment (PPE)

When handling this compound, which is a yellow crystalline solid, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1][2]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times to protect from splashes and dust.[2][3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.[1][3]
Body Protection Laboratory CoatA lab coat should be worn to protect skin and clothing.[3]
Respiratory Protection Dust Mask or RespiratorUse in poorly ventilated areas or when handling large quantities to avoid inhalation of dust.[4]

II. Operational Plan for Handling

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

A. Engineering Controls

  • Ventilation: All handling of the powdered form of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][5]

  • Eye Wash and Safety Shower: Ensure that an eyewash station and safety shower are easily accessible in the immediate work area.[4]

B. Step-by-Step Handling Protocol

  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

    • Designate a specific area for handling the compound and ensure it is clean and uncluttered.[6]

    • Assemble all necessary equipment, including spatulas, weighing paper, and containers, within the fume hood.

  • Weighing and Transfer:

    • To prevent the generation of dust, handle the solid carefully.[1]

    • Use a spatula to transfer the compound. Avoid pouring directly from the container.[6]

    • If possible, use an enclosed balance to weigh the powder.[6]

    • Keep containers of the compound closed when not in use.[6]

  • Dissolving in Solvents:

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If the solvent is volatile, ensure this is done in a fume hood.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use. Wet cleaning methods or a HEPA vacuum are preferred for cleaning up any powder residue.[6]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Handling Workflow Diagram

prep Preparation (Review SDS, Don PPE) weigh Weighing (In Fume Hood) prep->weigh transfer Transfer/Dissolving weigh->transfer cleanup Cleanup (Decontaminate Area) transfer->cleanup disposal Waste Disposal cleanup->disposal post Post-Handling (Remove PPE, Wash Hands) disposal->post

Caption: A streamlined workflow for the safe handling of this compound.

III. Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

A. Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated materials such as gloves, weighing paper, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with other solvent waste unless compatible.

  • Empty Containers:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as liquid chemical waste. After rinsing, the container can be disposed of as regular lab glass or plastic waste, or recycled, depending on institutional policies.[1]

B. Disposal Procedure

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Never dispose of this compound down the drain or in the regular trash.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Decision Tree

start Waste Generated is_solid Is it a solid or contaminated disposable? start->is_solid is_liquid Is it a liquid solution? start->is_liquid is_container Is it an empty container? start->is_container solid_waste Collect in Labeled Solid Chemical Waste Container is_solid->solid_waste liquid_waste Collect in Labeled Liquid Chemical Waste Container is_liquid->liquid_waste rinse Triple Rinse with Appropriate Solvent is_container->rinse ehs Dispose through EHS or Licensed Contractor solid_waste->ehs liquid_waste->ehs rinsate Collect Rinsate as Liquid Chemical Waste rinse->rinsate dispose_container Dispose of Rinsed Container per Institutional Policy rinse->dispose_container rinsate->liquid_waste

Caption: A decision tree outlining the proper disposal pathways for waste generated from this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
Reactant of Route 2
Reactant of Route 2
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.